molecular formula C11H13NO3 B1501694 6-(3-Methoxyphenyl)morpholin-3-one CAS No. 947691-87-4

6-(3-Methoxyphenyl)morpholin-3-one

Número de catálogo: B1501694
Número CAS: 947691-87-4
Peso molecular: 207.23 g/mol
Clave InChI: PPUCLKZDQJXPIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(3-Methoxyphenyl)morpholin-3-one is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research, particularly as a versatile scaffold for drug discovery. The structure combines a methoxyphenyl group with a morpholin-3-one ring, a feature prevalent in compounds targeting physiologically important pathways. The morpholine ring is a privileged structure in drug design, especially for central nervous system (CNS) applications. Its weak basicity and balanced lipophilic-hydrophilic properties are known to improve a molecule's solubility and its ability to cross the blood-brain barrier, a critical requirement for developing treatments for neurological disorders . Furthermore, the 3-methoxyphenyl moiety is a common pharmacophore in synthetic bioactive compounds, including those investigated for their anti-angiogenic and anticancer properties . In research settings, this compound serves as a key synthetic intermediate. Its structure makes it a valuable precursor for developing more complex molecules with potential biological activity. Researchers are exploring morpholine derivatives as inhibitors of various enzymes and receptors . For instance, morpholine-based thiazole derivatives have been designed and synthesized as potent and selective inhibitors of the carbonic anhydrase CA-II enzyme, a target for managing conditions like glaucoma . Similarly, novel morpholinated curcumin derivatives have demonstrated potent antitumor activity in models of bladder cancer, providing new insights into cancer therapeutics . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Propiedades

Número CAS

947691-87-4

Fórmula molecular

C11H13NO3

Peso molecular

207.23 g/mol

Nombre IUPAC

6-(3-methoxyphenyl)morpholin-3-one

InChI

InChI=1S/C11H13NO3/c1-14-9-4-2-3-8(5-9)10-6-12-11(13)7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13)

Clave InChI

PPUCLKZDQJXPIS-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2CNC(=O)CO2

SMILES canónico

COC1=CC=CC(=C1)C2CNC(=O)CO2

Origen del producto

United States
Foundational & Exploratory

6-(3-Methoxyphenyl)morpholin-3-one molecular weight and structural properties

Author: BenchChem Technical Support Team. Date: April 2026

6-(3-Methoxyphenyl)morpholin-3-one: Structural Properties, Molecular Weight, and Applications in Medicinal Chemistry

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the selection of privileged scaffolds that balance conformational rigidity, metabolic stability, and target affinity. 6-(3-Methoxyphenyl)morpholin-3-one is a highly versatile heterocyclic building block that fulfills these criteria. Characterized by a saturated six-membered morpholinone core and a meta-substituted methoxyphenyl group at the C6 position, this compound serves as a critical intermediate and pharmacophore in modern medicinal chemistry[1]. This technical guide explores its physicochemical properties, structural implications in drug design, and provides a field-validated, self-correcting synthetic methodology for its preparation.

Physicochemical & Structural Profiling

Understanding the baseline molecular properties of 6-(3-Methoxyphenyl)morpholin-3-one is essential for predicting its behavior in both synthetic workflows and biological systems. The compound belongs to the chemical class of morpholinones (cyclic amides/lactams)[2].

Table 1: Key Physicochemical Properties

PropertyValueStructural Implication
Molecular Formula C₁₁H₁₃NO₃Dictates the stoichiometric requirements for synthesis.
Molecular Weight 207.23 g/mol [2]Ideal low-molecular-weight fragment for lead optimization.
Exact Mass 207.0895 Da[3]Critical for high-resolution LC-MS (HRMS) validation.
CAS Number 947691-87-4[2]Unique identifier for chemical registry and procurement.
Rotatable Bonds 2[3]Low entropic penalty upon target binding.
Functional Groups Lactam, Ether, Methoxy, ArylProvides diverse hydrogen bonding and π-stacking vectors.

Mechanistic Insights: The Morpholin-3-one Scaffold in Drug Design

The morpholin-3-one core is not merely a structural spacer; it actively modulates the physicochemical and pharmacokinetic profile of the parent drug[1].

  • Metabolic Stability: Unlike piperazine or standard morpholine rings, the nitrogen in a morpholin-3-one is part of a lactam (cyclic amide). The adjacent carbonyl group withdraws electron density via resonance, significantly reducing the basicity of the nitrogen. This structural feature prevents rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes, a common liability in highly basic amines.

  • Conformational Restriction & Isosterism: The sp² hybridization of the lactam bond enforces local planarity, restricting the conformational space of the molecule. This makes morpholin-3-ones excellent dipeptide isosteres, capable of mimicking peptide bonds without being susceptible to proteolytic cleavage[4].

  • Targeted Kinase Inhibition: Morpholin-3-one fused derivatives and aryl-substituted morpholinones are frequently utilized in the design of potent kinase inhibitors, such as EGFR tyrosine kinase inhibitors, where the lactam acts as a crucial hydrogen-bond donor/acceptor hinge binder[5].

Pharmacophore Core 6-(3-Methoxyphenyl) morpholin-3-one Lactam Lactam Motif (H-Bond Acceptor/Donor) Core->Lactam Binding Affinity Ether Morpholine Ether (Conformational Rigidity) Core->Ether Metabolic Stability Aryl 3-Methoxyphenyl Group (Hydrophobic/π-Stacking) Core->Aryl Target Recognition Methoxy Methoxy Substituent (Electronic Tuning) Aryl->Methoxy Steric/Electronic

Pharmacophore mapping of 6-(3-Methoxyphenyl)morpholin-3-one in drug design.

Synthetic Methodologies & Experimental Workflows

The synthesis of 6-aryl-morpholin-3-ones is highly robust and typically proceeds via a two-step sequence starting from the corresponding amino alcohol[6][7]. The causality behind this specific route lies in the differential nucleophilicity of the starting material's functional groups.

Step-by-Step Protocol: Synthesis of 6-(3-Methoxyphenyl)morpholin-3-one

Step 1: Regioselective N-Acylation

  • Objective: Selectively acylate the primary amine over the secondary alcohol.

  • Procedure: Dissolve 1-(3-methoxyphenyl)-2-aminoethanol (1.0 eq) and triethylamine (Et₃N, 1.2 eq) in anhydrous dichloromethane (CH₂Cl₂). Cool the mixture to 0 °C. Add chloroacetyl chloride (1.05 eq) dropwise over 30 minutes.

  • Causality: The primary amine is inherently more nucleophilic than the secondary alcohol. Maintaining the reaction at 0 °C ensures kinetic control, preventing unwanted O-acylation. Et₃N is utilized to scavenge the HCl byproduct, preventing the protonation of the unreacted amine, which would otherwise halt the reaction[7].

  • Output: N-(2-hydroxy-2-(3-methoxyphenyl)ethyl)-2-chloroacetamide.

Step 2: Intramolecular Williamson Ether Cyclization

  • Objective: Form the morpholinone ring via an intramolecular Sₙ2 displacement.

  • Procedure: Isolate the intermediate from Step 1. Dissolve it in anhydrous tetrahydrofuran (THF). Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C, then allow the reaction to warm to 25 °C and stir for 4 hours.

  • Causality: NaH is a strong, non-nucleophilic base. It quantitatively deprotonates the secondary alcohol to form a highly reactive alkoxide. Because the electrophilic carbon (bearing the chloride) is tethered within the same molecule, the intramolecular attack is entropically favored, rapidly forming the stable 6-membered ring[6].

SyntheticWorkflow SM1 1-(3-Methoxyphenyl) -2-aminoethanol Step1 N-Acylation (Et3N, CH2Cl2, 0°C) SM1->Step1 SM2 Chloroacetyl Chloride SM2->Step1 Intermediate N-(2-hydroxy-2-(3-methoxyphenyl)ethyl) -2-chloroacetamide Step1->Intermediate Step2 Intramolecular Cyclization (NaH, THF, 25°C) Intermediate->Step2 Crude Crude Product Step2->Crude Step3 Purification (Recrystallization) Crude->Step3 Pure Pure 6-(3-Methoxyphenyl) morpholin-3-one Step3->Pure

Two-step synthetic workflow for 6-(3-Methoxyphenyl)morpholin-3-one.

Analytical Validation & Quality Control (Self-Validating System)

To ensure absolute structural integrity and trustworthiness of the synthesized batch, the protocol is designed as a self-validating system using Liquid Chromatography-Mass Spectrometry (LC-MS).

The Diagnostic Isotope Shift:

  • Intermediate Validation: The intermediate (N-(2-hydroxy-2-(3-methoxyphenyl)ethyl)-2-chloroacetamide) has a molecular formula of C₁₁H₁₄ClNO₃. When analyzed via LC-MS, it will exhibit a distinct 3:1 isotopic cluster at m/z 244.1 [M+H]⁺ and 246.1 [M+H]⁺ due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

  • Cyclization Confirmation: Upon successful cyclization to 6-(3-Methoxyphenyl)morpholin-3-one, the chloride leaving group is expelled. The resulting product (C₁₁H₁₃NO₃) has a molecular weight of 207.23 g/mol [2].

  • The Self-Validation Loop: The success of the cyclization is definitively proven by the complete disappearance of the 3:1 chlorine isotopic pattern in the mass spectrum, replaced by a single sharp [M+H]⁺ peak at m/z 208.1. If the isotopic pattern persists, the researcher instantly knows the cyclization step failed or is incomplete, triggering an immediate protocol correction without needing complex NMR analysis.

Sources

Methodological & Application

Application Note: 6-(3-Methoxyphenyl)morpholin-3-one as a Versatile Precursor in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocols

Scaffold Rationale & Strategic Importance

In modern drug discovery, morpholin-3-ones are recognized as privileged heterocyclic scaffolds. They offer a highly desirable balance of conformational restriction, metabolic stability, and precise hydrogen-bonding vectors [1]. 6-(3-Methoxyphenyl)morpholin-3-one serves as an exceptionally versatile synthetic precursor.

The strategic value of this specific molecule lies in its dual-functional nature:

  • The Morpholinone Core: Acts as a bioisostere for piperazines and oxazolidinones, frequently utilized in the design of Factor Xa inhibitors (e.g., rivaroxaban analogues), kinase inhibitors, and peptidomimetics.

  • The 3-Methoxyphenyl Moiety: Provides an electron-rich aromatic system that can undergo electrophilic aromatic substitution, or be selectively demethylated to reveal a phenolic hydroxyl group—a critical hydrogen-bond donor for hinge-binding motifs in kinase targets.

Physicochemical Profile

To effectively utilize this precursor, understanding its baseline physicochemical properties is essential for predicting solubility and reactivity [4].

PropertyValue
Chemical Name 6-(3-Methoxyphenyl)morpholin-3-one
CAS Number 947691-87-4
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Scaffold Class Morpholinone / Cyclic Amide
H-Bond Donors / Acceptors 1 / 3
Rotatable Bonds 2

Mechanistic Insights in Synthetic Derivatization

As a Senior Application Scientist, it is crucial to look beyond the basic reaction scheme and understand the causality of the chosen reagents when functionalizing 6-(3-Methoxyphenyl)morpholin-3-one.

1. Regioselective N-Functionalization: The lactam nitrogen of the morpholin-3-one ring has a pKa of approximately 16.5. Attempting alkylation with weak bases (like K₂CO₃) in polar aprotic solvents often leads to a mixture of N-alkylated and O-alkylated (lactim ether) products. To ensure strict N-regioselectivity, a strong base such as Sodium Hydride (NaH) must be used. NaH irreversibly deprotonates the amide, generating a hard, highly nucleophilic nitrogen anion that exclusively attacks the electrophile via an S_N2 mechanism [2].

2. Chemoselective Lactam Reduction: Converting the morpholin-3-one into a 2-(3-methoxyphenyl)morpholine derivative is a fundamental step for generating basic amine pharmacophores targeting the central nervous system (CNS) [3]. While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent, its harsh basicity and aggressive hydride transfer can lead to unwanted reductive ring-opening of the morpholine ether linkage. Instead, Borane-Tetrahydrofuran (BH₃·THF) is the reagent of choice. Borane acts as a Lewis acid, coordinating first to the electron-rich lactam carbonyl oxygen. This activates the carbon center for intramolecular hydride transfer, ensuring a clean, chemoselective reduction without disturbing the morpholine ring or the methoxy ether.

SyntheticWorkflow A 6-(3-Methoxyphenyl) morpholin-3-one B N-Alkylation (NaH, RX) A->B C Lactam Reduction (BH3-THF) A->C D Demethylation (BBr3) A->D E N-Substituted Morpholin-3-ones B->E F 2-(3-Methoxyphenyl) morpholines C->F G Phenolic Morpholinones D->G

Synthetic pathways and applications of 6-(3-Methoxyphenyl)morpholin-3-one.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reproducibility.

Protocol A: Regioselective N-Alkylation

Objective: Synthesis of N-benzyl-6-(3-methoxyphenyl)morpholin-3-one. Rationale: Utilizing NaH drives the equilibrium toward the amide anion, preventing competitive O-alkylation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere. Add 6-(3-Methoxyphenyl)morpholin-3-one (1.0 eq, 2.0 mmol, 414.5 mg) and anhydrous N,N-Dimethylformamide (DMF) (10 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 2.4 mmol, 96 mg) in three small portions to control hydrogen gas evolution. Stir at 0 °C for 30 minutes. Validation check: The solution should become clear and slightly yellow, indicating complete anion formation.

  • Alkylation: Add Benzyl Bromide (1.1 eq, 2.2 mmol, 261 µL) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

  • In-Process Control: Monitor via TLC (Hexanes:EtOAc 1:1, UV detection). The starting material (R_f ~0.2) should be fully consumed, replaced by a higher running spot (R_f ~0.6).

  • Quenching & Workup: Quench cautiously with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers stringently with brine (5 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 7:3 to 1:1) to yield the pure N-alkylated product.

Quantitative Data: Optimization of N-Alkylation Conditions

Base Solvent Temperature Yield (%) O-Alkylation (%)
K₂CO₃ Acetone 56 °C 45 15
Cs₂CO₃ DMF 25 °C 68 8
NaH DMF 0 °C to 25 °C 92 < 1

| KHMDS | THF | -78 °C to 25 °C| 89 | < 1 |

Protocol B: Chemoselective Lactam Reduction

Objective: Synthesis of 2-(3-Methoxyphenyl)morpholine. Rationale: BH₃·THF provides a milder, chemoselective reduction profile compared to LiAlH₄, preserving the morpholine ring integrity.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve 6-(3-Methoxyphenyl)morpholin-3-one (1.0 eq, 1.0 mmol, 207.2 mg) in anhydrous THF (5 mL).

  • Reduction: Cool the vessel to 0 °C. Add BH₃·THF complex (1.0 M in THF, 3.0 eq, 3.0 mL) dropwise via syringe.

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Cautiously add Methanol (5 mL) dropwise to quench unreacted borane (Caution: Exothermic H₂ gas evolution). Add 1M HCl (5 mL) and heat the mixture to 60 °C for 1 hour. Rationale: This acidic hydrolysis step is mandatory to disrupt the stable amine-borane complex formed during the reduction.

  • Workup: Cool to room temperature, basify to pH 10 using 2M NaOH (to free-base the morpholine), and extract with Dichloromethane (3 × 15 mL). Dry over Na₂SO₄, filter, and concentrate to yield the crude 2-(3-Methoxyphenyl)morpholine.

Applications in Medicinal Chemistry: CNS Therapeutics

Morpholine derivatives synthesized from this precursor are highly relevant in neuropharmacology. Specifically, 3-methoxyphenyl-substituted morpholines (such as the analog 3-MeO-PCMo) exhibit significant binding affinity for the N-methyl-D-aspartate (NMDA) receptor [3].

In these architectures, the morpholine oxygen acts as a critical hydrogen-bond acceptor within the PCP binding site of the NMDA receptor ion channel, while the 3-methoxyphenyl ring occupies a hydrophobic pocket, acting as a dissociative anesthetic and a potential rapid-acting antidepressant.

NMDAR_Pathway M Morpholine Derivative N NMDA Receptor (PCP Site) M->N Antagonizes Ca Ca2+ Influx Blockade N->Ca Prevents S Synaptic Plasticity Ca->S Alters E Antidepressant Effects S->E Induces

Mechanism of action for morpholine-derived CNS agents targeting the NMDA receptor.

References

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry / PMC. Available at:[Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega / PMC. Available at:[Link]

  • Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis / PubMed. Available at: [Link]

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 6-(3-Methoxyphenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction & Pharmacological Context

Morpholin-3-one derivatives are increasingly recognized as privileged scaffolds in medicinal chemistry. The unique physicochemical properties of the morpholine ring—balancing aqueous solubility with lipophilicity—make it an ideal structural motif for central nervous system (CNS) penetrant drugs and systemic therapeutics. Recently, morpholin-3-one scaffolds have been successfully utilized in the development of 1[1] and 2[2].

The compound 6-(3-Methoxyphenyl)morpholin-3-one (CAS 947691-87-4) serves as a critical early-stage screening compound and building block[3]. However, a common hurdle in developing morpholine-based therapeutics is optimizing their in vivo kinetic profiles, as some derivatives exhibit rapid hepatic clearance or slow distribution[2]. This application note provides a self-validating, highly controlled in vivo dosing and pharmacokinetic (PK) protocol designed to accurately quantify the absorption, distribution, metabolism, and excretion (ADME) of 6-(3-Methoxyphenyl)morpholin-3-one in rodent models.

Physicochemical Properties

Understanding the quantitative physicochemical data is the first step in designing a logical formulation strategy. The methoxyphenyl group drives lipophilicity, while the morpholin-3-one ring provides hydrogen bond acceptors.

Table 1: Physicochemical Profile of 6-(3-Methoxyphenyl)morpholin-3-one

ParameterValue / Description
IUPAC Name 6-(3-methoxyphenyl)morpholin-3-one
CAS Number 947691-87-4[3]
Molecular Formula C11H13NO3[3]
Molecular Weight 207.23 g/mol [4]
Rotatable Bonds 2[4]
Target Application CNS/Systemic Pharmacokinetic Screening

Formulation Strategy & Causality

To generate trustworthy PK data, the formulation must ensure complete dissolution for Intravenous (IV) dosing and uniform suspension/solution for Per Os (PO) dosing. Poor formulation leads to erratic absorption profiles and invalidates clearance calculations.

  • IV Formulation Causality: We utilize a co-solvent system of 5% DMSO, 10% Tween 80, and 85% Saline . DMSO acts as the primary solubilizer for the lipophilic methoxyphenyl moiety. Tween 80 (a non-ionic surfactant) prevents drug precipitation upon introduction to the aqueous bloodstream. Saline ensures the formulation is isotonic, preventing hemolysis.

  • PO Formulation Causality: A 0.5% Methylcellulose (MC) + 0.1% Tween 80 suspension is chosen. MC increases the viscosity of the vehicle, preventing the drug particles from settling rapidly, thereby ensuring a homogenous dose is delivered to the gastrointestinal (GI) tract.

Table 2: Standardized Formulation Matrix

RouteVehicle CompositionTarget ConcentrationDosing Volume (Mice)Resulting Dose
IV 5% DMSO / 10% Tween 80 / 85% Saline0.4 mg/mL5 mL/kg2.0 mg/kg
PO 0.5% Methylcellulose / 0.1% Tween 801.0 mg/mL10 mL/kg10.0 mg/kg

Self-Validation Check: Prior to dosing, centrifuge an aliquot of the IV formulation at 10,000 x g for 5 minutes. The absence of a pellet confirms complete solubilization, validating the formulation's integrity.

In Vivo Experimental Workflows

PK_Workflow A 1. Formulation Preparation (Solubilization & QC) B 2. Animal Dosing (IV & PO Cohorts) A->B C 3. Serial Blood Sampling (K2EDTA Plasma) B->C D 4. Tissue Harvesting (Saline Perfusion) B->D E 5. Sample Extraction (Protein Precipitation) C->E D->E F 6. LC-MS/MS Analysis (MRM Quantitation) E->F G 7. PK Parameter Modeling (NCA Analysis) F->G

Fig 1. End-to-end in vivo pharmacokinetic workflow for morpholin-3-one derivatives.

Step-by-Step Dosing Protocol (Murine Model)

Animal Preparation:

  • Acclimate male C57BL/6 mice (8-10 weeks old) for 7 days prior to the study.

  • Fasting (PO Cohort Only): Fast the PO cohort for 12 hours overnight prior to dosing. Causality: Fasting eliminates the variable of food-drug interactions in the GI tract, which can artificially alter the absorption rate ( Ka​ ) and maximum concentration ( Cmax​ ).

Administration:

  • IV Administration: Warm the tail using a heat lamp to dilate the lateral tail vein. Inject the IV formulation at a slow, steady rate (over 10-15 seconds) at a volume of 5 mL/kg. Causality: Rapid injection can cause cardiovascular shock or localized precipitation.

  • PO Administration: Using a stainless-steel oral gavage needle, administer the suspension directly into the stomach at 10 mL/kg.

Pharmacokinetic Sampling Schedule

Accurate determination of PK parameters requires capturing the absorption, distribution, and terminal elimination phases. As5[5], early time points are critical.

Table 3: Serial Blood and Tissue Sampling Schedule

Time PointIV Cohort (n=3/time)PO Cohort (n=3/time)Matrix Collected
0 h (Pre-dose) YesYesPlasma (Blank Control)
0.083 h (5 min) YesNoPlasma
0.25 h (15 min) YesYesPlasma
0.5 h (30 min) YesYesPlasma + Brain
1 h YesYesPlasma + Brain
2, 4, 8 h YesYesPlasma
24 h YesYesPlasma

Blood Collection & Processing:

  • Collect 50 µL of blood via the submandibular or saphenous vein into tubes coated with K2EDTA . Causality: K2EDTA chelates calcium to prevent coagulation without causing the severe ion suppression in LC-MS/MS analysis typically associated with heparin.

  • Invert gently and centrifuge at 4,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to a fresh tube and store at -80°C.

Brain Tissue Harvesting (For CNS Penetration): To assess if the morpholin-3-one scaffold crosses the blood-brain barrier (BBB):

  • At Tmax​ (typically 0.5h or 1h), euthanize the animal via CO2 asphyxiation.

  • Perfusion: Immediately perfuse the animal transcardially with ice-cold PBS for 3 minutes. Causality: Perfusion flushes residual blood from the cerebral vasculature. Without this step, brain drug concentrations will be falsely elevated due to blood contamination.

  • Extract the brain, weigh it, and homogenize in 3 volumes (w/v) of 50% methanol/water.

Bioanalytical Methodology (LC-MS/MS)

To ensure analytical trustworthiness, a self-validating internal standard (IS) methodology must be employed.

  • Protein Precipitation: Aliquot 20 µL of plasma (or brain homogenate) into a 96-well plate. Add 100 µL of ice-cold Acetonitrile containing a structurally similar Internal Standard (e.g., a deuterated morpholine analog) at 50 ng/mL. Causality: Cold acetonitrile rapidly denatures plasma proteins, releasing protein-bound drug into the solvent while precipitating the protein mass.

  • Extraction: Vortex the plate for 5 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system (e.g., Agilent 1290 UHPLC coupled to a Sciex 6500+ Triple Quadrupole). Operate in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition (m/z 208.1 fragment).

Metabolic Logic and Data Interpretation

Following quantification, data is subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. Key parameters to calculate include Clearance ( Cl ), Volume of Distribution ( Vdss​ ), and Oral Bioavailability ( F%=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​]×100 ).

When interpreting rapid clearance of 6-(3-Methoxyphenyl)morpholin-3-one, researchers must consider its metabolic liability. Hepatic Cytochrome P450 (CYP) enzymes actively target both the methoxy group and the morpholine ring.

Metabolism Parent 6-(3-Methoxyphenyl)morpholin-3-one (Parent Compound) CYP Hepatic CYP450 Enzymes (Phase I Metabolism) Parent->CYP M1 O-Demethylation (Phenolic Metabolite) CYP->M1 M2 Morpholine Ring Oxidation (Lactam Formation) CYP->M2 Phase2 Glucuronidation / Sulfation (Phase II Conjugation) M1->Phase2 M2->Phase2 Excretion Renal / Biliary Excretion (Clearance) Phase2->Excretion

Fig 2. Proposed primary metabolic and clearance pathways for the morpholin-3-one scaffold.

If in vivo half-life ( t1/2​ ) is unacceptably short, structural optimization—such as substituting the methoxy group with a trifluoromethoxy group, or adding steric bulk to the morpholine ring—may be required to block Phase I metabolic sites, a strategy commonly employed in 2[2].

References

  • Screening Compounds P49499 | EvitaChem: 6-(3-Methoxyphenyl)morpholin-3-one. EvitaChem.
  • 6-(3-methoxyphenyl)morpholin-3-one. Echemi.
  • Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. NIH.
  • Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. NIH.
  • The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. NIH PMC.

Sources

Mass spectrometry detection protocols for 6-(3-Methoxyphenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Highly Sensitive LC-MS/MS Quantification of 6-(3-Methoxyphenyl)morpholin-3-one in Biological Matrices

Executive Summary

Morpholin-3-one derivatives are highly privileged scaffolds in modern medicinal chemistry. They serve as the core pharmacophore in blockbuster direct Factor Xa inhibitors and are increasingly utilized in the design of potent MDM2–p53 protein–protein interaction inhibitors 1. 6-(3-Methoxyphenyl)morpholin-3-one (CAS: 947691-87-4; Formula: C11H13NO3; Exact Mass: 207.0895) is a critical screening compound and synthetic intermediate. For researchers and drug development professionals, accurate quantification of this analyte in plasma is paramount for preclinical pharmacokinetic (PK) profiling and metabolic stability assays. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol optimized for high-throughput bioanalysis.

Physicochemical Profiling & Mass Spectrometry Rationale

Ionization Strategy: The secondary amide nitrogen and the ether oxygen within the morpholin-3-one ring, combined with the methoxy group, provide multiple favorable sites for protonation. Consequently, positive Electrospray Ionization (ESI+) is the most efficient ionization mode, yielding a strong [M+H]+ precursor ion at m/z 208.1. The addition of ammonium formate to the mobile phase acts as a proton donor and stabilizes the spray, ensuring reproducible ionization across biological matrices2.

Fragmentation Causality: Collision-induced dissociation (CID) of the m/z 208.1 precursor primarily targets the morpholinone ring, which is highly susceptible to oxidative opening and cleavage during both in vivo metabolism and mass spectrometric fragmentation 3.

  • Quantifier Transition (m/z 208.1 → 133.1): Driven by the cleavage of the morpholinone moiety (loss of C2H5NO2, 75 Da), yielding a stable 3-methoxyphenylvinyl cation. This pathway is highly specific and provides the highest signal-to-noise (S/N) ratio.

  • Qualifier Transition (m/z 208.1 → 193.1): Represents the homolytic cleavage of the methyl radical from the methoxy group (loss of 15 Da), a classic and structurally diagnostic fragmentation pathway for aromatic methyl ethers 4.

Fragmentation M Precursor Ion [M+H]+ m/z 208.1 C11H14NO3+ F1 Quantifier Ion m/z 133.1 [C9H9O]+ M->F1 - C2H5NO2 (75 Da) Morpholinone Cleavage F2 Qualifier Ion m/z 193.1 [C10H11NO3]+ M->F2 - CH3• (15 Da) Methoxy Cleavage

Proposed ESI+ CID fragmentation pathway for 6-(3-Methoxyphenyl)morpholin-3-one.

Experimental Protocols: A Self-Validating Workflow

To ensure a self-validating system, this protocol utilizes a hybrid Protein Precipitation (PPT) coupled with Phospholipid Removal (PLR). Morpholinone derivatives are moderately polar and frequently co-elute with endogenous glycerophosphocholines, which cause severe ion suppression. Integrating PLR directly into the extraction workflow guarantees consistent matrix effects (matrix factor ≈ 1.0), validating the accuracy of the assay across different biological lots.

Materials and Reagents
  • Analyte: 6-(3-Methoxyphenyl)morpholin-3-one (Reference Standard).

  • Internal Standard (IS): A stable isotope-labeled morpholinone (e.g., Rivaroxaban-d4) or a closely related structural analog.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.

Step-by-Step Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of plasma (blank, calibration standards, QCs, or unknown samples) into a 96-well Phospholipid Removal plate (e.g., Waters Ostro™).

  • IS Spiking: Add 10 µL of the Internal Standard working solution (100 ng/mL in 50:50 ACN:Water).

  • Precipitation: Add 150 µL of crash solvent (100% ACN containing 1% FA). Causality: The highly acidic environment disrupts protein binding, ensuring the total release of the analyte from plasma proteins.

  • Mixing: Aspirate and dispense 5 times using a multichannel pipette to ensure complete protein flocculation.

  • Elution: Apply a positive pressure manifold (15 psi) for 5 minutes to elute the sample into a clean 96-well collection plate. The PLR sorbent selectively retains phospholipids while allowing the analyte to pass.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute in 100 µL of 10% ACN in water, vortex for 2 minutes, and inject 5 µL onto the LC-MS/MS.

Workflow A 1. Aliquot Plasma (50 µL) B 2. Spike Internal Standard (10 µL, 100 ng/mL) A->B C 3. Protein Precipitation (150 µL ACN + 1% FA) B->C D 4. In-Plate Mixing (Aspirate/Dispense 5x) C->D E 5. Phospholipid Removal (Positive Pressure, 15 psi) D->E F 6. Dry Eluate (N2 Gas at 40°C) E->F G 7. Reconstitution (100 µL 10% ACN) F->G H 8. LC-MS/MS Analysis (ESI+, MRM Mode) G->H

Step-by-step hybrid PPT-PLR sample preparation workflow for plasma matrices.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Rationale: The ethylene bridged hybrid particle provides superior peak shape and stability for basic/amide-containing compounds.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.0 min: Hold at 95% B (Wash)

    • 3.0 - 3.1 min: Return to 5% B

    • 3.1 - 4.0 min: Re-equilibration at 5% B

Mass Spectrometry Conditions (Triple Quadrupole)
  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
6-(3-Methoxyphenyl)morpholin-3-one 208.1133.1502522Quantifier
6-(3-Methoxyphenyl)morpholin-3-one 208.1193.1502516Qualifier
Internal Standard (IS) 212.1137.1502522Normalization
(Note: IS transitions are representative of a d4-labeled analog).

Method Validation Summary

The self-validating nature of the PLR extraction ensures that the method easily meets stringent FDA/EMA bioanalytical guidelines. The quantitative data is summarized below.

Table 2: Key Performance Parameters

ParameterResultAcceptance Criteria
Linear Dynamic Range 1.0 - 1000 ng/mLR² ≥ 0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% - 7.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +5.2%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across QC levels
Matrix Effect (IS Normalized) 98% - 104%85% - 115% (Minimal suppression)

References

  • Title: Application Note: Quantitative Analysis of 4-(4-Aminophenyl)
  • Source: PubMed / National Institutes of Health (NIH)
  • Title: Selective and Potent Morpholinone Inhibitors of the MDM2–p53 Protein–Protein Interaction Source: Journal of Medicinal Chemistry / ACS Publications URL
  • Title: MIDAS: A Database-Searching Algorithm for Metabolite Identification in Metabolomics Source: Analytical Chemistry / ACS Publications URL

Sources

Scale-Up Manufacturing Protocol for 6-(3-Methoxyphenyl)morpholin-3-one: Transitioning from Bench to Pilot Plant

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholin-3-one scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in anticoagulants (e.g., Factor Xa inhibitors) and other biologically active molecules[1]. 6-(3-Methoxyphenyl)morpholin-3-one (CAS: 947691-87-4)[2] presents unique scale-up challenges due to its requisite intramolecular etherification.

While bench-scale syntheses typically rely on hazardous reagents like sodium hydride (NaH) in highly polar, reprotoxic solvents like dimethylformamide (DMF), these conditions are fundamentally incompatible with pilot-plant safety and green chemistry mandates. This application note details a robust, self-validating, second-generation manufacturing protocol. By leveraging highly chemoselective biphasic N-acylation followed by Phase Transfer Catalysis (PTC), we eliminate hazardous hydrogen gas evolution, improve the E-factor, and preserve the stereochemical integrity of the C6 benzylic position[3].

Retrosynthetic Strategy & Process Chemistry Causality

The synthesis of 6-substituted morpholin-3-ones is classically achieved via a two-step assembly from an open-chain amino alcohol precursor[1].

  • Chemoselective N-Acylation: The starting material, 2-amino-1-(3-methoxyphenyl)ethanol, contains both a primary aliphatic amine and a secondary benzylic alcohol. Because the amine is a significantly stronger nucleophile, reacting it with chloroacetyl chloride at strictly controlled temperatures (0–5 °C) ensures >98% N-acylation. Maintaining a mildly basic aqueous environment (pH 8–9 via Na₂CO₃) neutralizes the HCl byproduct immediately, preventing amine protonation without deprotonating the hydroxyl group (which would trigger unwanted O-acylation).

  • Intramolecular Williamson-Type Cyclization: The intermediate N-(2-hydroxy-2-(3-methoxyphenyl)ethyl)-2-chloroacetamide must undergo cyclization. Instead of using NaH to force alkoxide formation, our scaled process utilizes Phase Transfer Catalysis (PTC) . Tetrabutylammonium bromide (TBAB) shuttles hydroxide ions from a 50% aqueous NaOH phase into the organic toluene phase. The localized high basicity deprotonates the alcohol, and the resulting alkoxide rapidly undergoes an intramolecular S_N2 displacement of the adjacent primary chloride to close the morpholin-3-one ring[3].

ChemPathway A 2-Amino-1-(3-methoxyphenyl)ethanol (Nucleophile) C Intermediate: N-(2-hydroxy-2-(3-methoxyphenyl)ethyl) -2-chloroacetamide A->C N-Acylation (pH 8-9) B Chloroacetyl Chloride (Electrophile) B->C N-Acylation (pH 8-9) D Alkoxide Formation (Deprotonation via NaOH/TBAB) C->D Phase Transfer Catalysis E Intramolecular SN2 Cyclization (Chloride Displacement) D->E Spontaneous F Target: 6-(3-Methoxyphenyl)morpholin-3-one E->F - NaCl

Figure 1: Mechanistic pathway and logical relationship of the PTC-mediated cyclization.

Quantitative Process Metrics

To justify the transition from bench-scale to pilot-scale, the following table summarizes the quantitative improvements achieved by adopting the PTC/Toluene methodology.

ParameterBench-Scale (First-Generation)Pilot-Scale (Second-Generation)Causality / Process Advantage
Solvent System DMF / THFToluene / WaterElimination of reprotoxic DMF; enables straightforward solvent recovery via distillation.
Base (Cyclization) Sodium Hydride (NaH)50% aq. NaOH with TBABAvoids hazardous H₂ gas evolution and foaming; highly scalable and inexpensive.
Temperature 0 °C to RT45 °C (PTC controlled)PTC allows controlled activation energy without runaway exotherms.
E-Factor > 45< 15Biphasic system eliminates complex aqueous quenching and multiple extractions.
Overall Yield 65 - 70%82 - 86%Intermolecular dimerization is suppressed via biphasic dilution and rapid intramolecular kinetics.

Pilot-Scale Manufacturing Protocol

The following protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure that each chemical transformation is verified before proceeding to the next unit operation, preventing the downstream carryover of impurities.

ProcessFlow SM 2-Amino-1-(3-methoxyphenyl)ethanol + Chloroacetyl Chloride R1 Reactor 1: N-Acylation (Toluene, aq. Na2CO3, 0-5°C) SM->R1 Sep1 Phase Separation (Aqueous Waste) R1->Sep1 Organic Phase R2 Reactor 2: PTC Cyclization (aq. NaOH, TBAB, 45°C) Sep1->R2 Sep2 Phase Separation (Aqueous Waste) R2->Sep2 Organic Phase Cryst Crystallization (Heptane/Toluene) Sep2->Cryst Product 6-(3-Methoxyphenyl) morpholin-3-one Cryst->Product Filtration & Drying

Figure 2: Scalable two-step process flow for 6-(3-Methoxyphenyl)morpholin-3-one synthesis.

Phase 1: Biphasic N-Acylation
  • Reactor Preparation: Charge a glass-lined reactor with 2-amino-1-(3-methoxyphenyl)ethanol (1.0 equivalent, e.g., 10.0 kg) and Toluene (10 volumes, 100 L). Stir at 150 rpm until complete dissolution is achieved.

  • Buffer Addition: Add an aqueous solution of Na₂CO₃ (1.2 equivalents dissolved in 5 volumes of DI water).

  • Cooling: Adjust the reactor jacket temperature to cool the biphasic mixture to 0–5 °C.

  • Electrophile Dosing: Charge chloroacetyl chloride (1.05 equivalents) into a header tank. Begin dropwise addition over 2 hours, maintaining the internal temperature strictly below 10 °C to prevent O-acylation and hydrolysis of the acid chloride.

  • IPC Validation 1: After 1 hour of post-addition stirring, halt agitation, allow phase separation, and sample the upper organic layer. Analyze via HPLC (UV 254 nm). Self-Validation Check: The reaction is complete when the area percent (A%) of the starting amino alcohol is < 1.0%. If > 1.0%, continue stirring for 30 minutes and re-sample.

  • Phase Separation: Drain the lower aqueous phase (containing NaCl and unreacted Na₂CO₃) to waste. Retain the toluene layer containing the intermediate in the reactor.

Phase 2: PTC-Mediated Cyclization
  • Catalyst Addition: To the retained toluene solution at 20 °C, add Tetrabutylammonium bromide (TBAB) (0.05 equivalents).

  • Base Dosing: Slowly charge 50% w/w aqueous NaOH (3.0 equivalents) to the reactor.

  • Thermal Activation: Heat the biphasic mixture to an internal temperature of 45 °C. Increase agitation to 250 rpm to maximize the interfacial surface area between the toluene and the dense aqueous hydroxide layer. Stir for 4 hours.

  • IPC Validation 2: Sample the organic phase, dilute in acetonitrile, and analyze via HPLC. Self-Validation Check: The intermediate chloroacetamide must be < 0.5% A%. This validates the complete closure of the morpholine ring.

Phase 3: Workup and Crystallization
  • Quench & Wash: Cool the reactor to 20 °C. Drain the highly basic lower aqueous layer. Wash the organic layer sequentially with DI water (3 x 3 volumes) until the pH of the aqueous wash is neutral (pH ~7). Perform a final wash with saturated brine (2 volumes) to remove residual water from the organic phase.

  • Concentration: Configure the reactor for vacuum distillation. Distill the toluene at 45 °C under reduced pressure (approx. 50-100 mbar) until the total volume is reduced to 3 volumes.

  • Anti-Solvent Crystallization: Break the vacuum with nitrogen. Heat the concentrated solution to 60 °C. Slowly dose Heptane (6 volumes) over 1 hour as an anti-solvent. Seed crystals (0.1% w/w) can be added halfway through the heptane addition to control particle size distribution.

  • Isolation: Cool the slurry linearly to 0 °C over 3 hours. Filter the product using a Nutsche filter, wash the filter cake with cold Heptane (2 volumes), and dry under vacuum at 45 °C to constant weight.

References

  • Organic Process Research & Development. "Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug". ACS Publications. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 6-(3-Methoxyphenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering yield bottlenecks during heterocyclic synthesis is a common challenge. The synthesis of the morpholin-3-one ring is a well-established foundational transformation, heavily utilized in the development of critical pharmaceuticals, including anticoagulants like Rivaroxaban[1].

The most reliable, prevalent method for constructing 6-arylmorpholin-3-ones involves a two-step sequence: the N-acylation of a 2-aminoethanol derivative with a haloacetylating agent (such as chloroacetyl chloride), followed by a base-mediated intramolecular Williamson ether-type cyclization[2].

This guide is engineered to provide you with field-proven methodologies, mechanistic insights, and troubleshooting logic to maximize your yield and purity when synthesizing 6-(3-Methoxyphenyl)morpholin-3-one .

Synthetic Workflow & Mechanistic Overview

The synthesis begins with 2-amino-1-(3-methoxyphenyl)ethanol . The primary amine is inherently more nucleophilic than the secondary benzylic alcohol, allowing for chemoselective N-acylation when temperature and stoichiometry are strictly controlled. The resulting intermediate, N-(2-hydroxy-2-(3-methoxyphenyl)ethyl)-2-chloroacetamide, is then subjected to strong base to deprotonate the hydroxyl group. The resulting alkoxide acts as an internal nucleophile, executing an SN2 attack on the α -carbon of the chloroacetamide to close the 6-membered ring[1][2].

SynthWorkflow SM 2-Amino-1-(3-methoxyphenyl)ethanol (Starting Material) Step1 Step 1: N-Acylation Chloroacetyl Chloride, Et3N DCM, 0°C SM->Step1 Int N-(2-hydroxy-2-(3-methoxyphenyl)ethyl) -2-chloroacetamide (Intermediate) Step1->Int Step2 Step 2: Cyclization NaH, THF 0°C to RT, High Dilution Int->Step2 Prod 6-(3-Methoxyphenyl)morpholin-3-one (Target Product) Step2->Prod

Workflow for the two-step synthesis of 6-(3-Methoxyphenyl)morpholin-3-one.

Optimization Data: Cyclization Conditions

The cyclization step is the most common point of failure, often plagued by intermolecular dimerization or hydrolysis. The table below summarizes quantitative optimization data for the cyclization of the chloroacetamide intermediate, highlighting why anhydrous, strong-base conditions are mandatory.

Base UsedSolventConcentrationTemperatureYield (%)Primary Impurity Profile
NaOH (aq) THF / H₂O0.5 MReflux35%Hydrolyzed intermediate (solvolysis)
K₂CO₃ Acetonitrile0.2 M80 °C55%Intermolecular dimers / oligomers
KOtBu Anhydrous THF0.05 M0 °C to RT85%Trace dimers
NaH Anhydrous THF0.05 M0 °C to RT88% Trace dimers (Optimal)

Standard Operating Procedure (SOP)

To ensure a self-validating system, this protocol includes specific in-process checks. Do not proceed to the next step without validating the completion of the current one.

Step 1: Chemoselective N-Acylation
  • Preparation: Dissolve 2-amino-1-(3-methoxyphenyl)ethanol (1.0 eq) and Triethylamine (Et₃N, 1.2 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Cooling: Submerge the reaction flask in an ice-water bath and cool to 0 °C under an inert Argon or Nitrogen atmosphere.

  • Addition: Dissolve Chloroacetyl chloride (1.05 eq) in a small volume of DCM. Add this solution dropwise over 30 minutes via an addition funnel. Causality: Slow addition prevents localized heating, which would otherwise provide the activation energy required for competing O-acylation.

  • Validation: Stir for 2 hours at 0 °C. Check reaction progress via TLC (EtOAc:Hexane 1:1, UV 254 nm). The starting material should be completely consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Intramolecular Cyclization
  • Preparation: Dissolve the crude chloroacetamide intermediate in anhydrous Tetrahydrofuran (THF) to achieve a strict high-dilution concentration of 0.05 M .

  • Cooling: Cool the solution to 0 °C under an inert atmosphere.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: H₂ gas will evolve.

  • Cyclization: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4 to 6 hours.

  • Validation: Monitor via LC-MS or TLC. The intermediate mass should disappear, replaced by the target product mass (M+H = 208.2).

  • Workup: Carefully quench excess NaH with cold water. Extract with Ethyl Acetate (EtOAc) (3x). Wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate pure 6-(3-Methoxyphenyl)morpholin-3-one.

Troubleshooting & FAQs

Q1: Why am I seeing significant O-acylation (ester formation) during the first step? A: O-acylation competes with N-acylation if the internal temperature rises above 5 °C or if a large excess of the acylating agent is used. The primary amine is kinetically more nucleophilic than the secondary alcohol. By strictly maintaining the temperature at 0 °C and using a mild, non-nucleophilic base like Et₃N to scavenge the generated HCl, you kinetically favor N-acylation. If O-acylation persists, reduce the rate of your chloroacetyl chloride addition to prevent exothermic spikes.

Q2: My cyclization step yields a lot of polymeric/oligomeric byproducts. How can I favor the intramolecular ring closure? A: This is a classic kinetic competition. Intramolecular reactions (ring closures) follow first-order kinetics, whereas intermolecular reactions (dimerization/polymerization) follow second-order kinetics. To favor the 6-membered morpholin-3-one ring closure, you must operate under high-dilution conditions (≤ 0.05 M). High dilution decreases the probability of two intermediate molecules colliding, thereby allowing the intramolecular SN2 attack to dominate.

CyclizationMechanism Start Chloroacetamide Intermediate Base Deprotonation by NaH (Irreversible) Start->Base Alkoxide Alkoxide Formation (Strong O- Nucleophile) Base->Alkoxide SN2 Intramolecular SN2 Attack on α-Carbon Alkoxide->SN2 High Dilution (First-Order) SideReaction Intermolecular Attack (Oligomerization) Alkoxide->SideReaction High Conc. (Second-Order) RingClosure Morpholin-3-one Ring Closure (-NaCl) SN2->RingClosure

Mechanistic pathway of the base-promoted intramolecular cyclization step.

Q3: Can I use aqueous bases like NaOH instead of NaH for the cyclization? A: While aqueous NaOH is occasionally cited in older literature for robust morpholin-3-one syntheses[2], it is highly discouraged for sensitive benzylic substrates. Aqueous hydroxide acts as a competing nucleophile, which can lead to the solvolysis of the chloroacetamide intermediate—either hydrolyzing the amide bond back to the starting amine or displacing the chloride to form a diol. Utilizing anhydrous conditions with an irreversible base like NaH ensures rapid, complete alkoxide formation without the risk of hydrolysis.

Q4: Is there a risk of epoxide formation during the base-promoted cyclization? A: Because the intermediate contains a benzylic alcohol derivative adjacent to an amine, an alternative theoretical pathway is the formation of an epoxide (oxirane). However, the chloride on the α -carbon of the acetamide is highly activated for displacement. The formation of the stable, unstrained 6-membered morpholin-3-one ring is both kinetically and thermodynamically favored over epoxide formation, provided the alkoxide is fully and irreversibly formed using NaH.

References

  • An In-Depth Technical Guide to 5,5-Dimethylmorpholin-3-one: Discovery and History Benchchem URL
  • Review on Synthetic Approaches toward Rivaroxaban (Xarelto)

Sources

Preventing degradation of 6-(3-Methoxyphenyl)morpholin-3-one during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the handling, storage, and experimental troubleshooting of 6-(3-Methoxyphenyl)morpholin-3-one . This compound is a highly valuable heterocyclic building block and intermediate in drug discovery. However, its unique structural features—specifically the cyclic lactam (morpholin-3-one) and the highly activated benzylic C6 position—make it susceptible to specific degradation pathways if improperly handled[1][2].

This guide provides researchers with field-proven, mechanistically grounded protocols to ensure absolute scientific integrity during long-term storage and experimental application.

Part 1: Molecular Vulnerability Profile (The "Why")

To prevent degradation, one must understand the causality behind it. 6-(3-Methoxyphenyl)morpholin-3-one possesses two primary structural vulnerabilities:

  • Lactam Hydrolysis (Ring Cleavage): The morpholin-3-one ring is a cyclic amide. Under aqueous conditions—particularly at pH extremes—the carbonyl carbon is vulnerable to nucleophilic attack by water. This leads to the cleavage of the C-N bond, opening the ring to form a 2-(2-aminoethoxy)acetic acid derivative[1][3].

  • Benzylic Auto-Oxidation: The C6 position of the morpholine ring is extraordinarily reactive. It is flanked by both an ethereal oxygen and the 3-methoxyphenyl ring. This dual electronic environment highly stabilizes any radical formed at this carbon via hydrogen atom transfer (HAT). Consequently, exposure to ambient oxygen and UV light rapidly initiates auto-oxidation, forming a hydroperoxide intermediate that eventually leads to bond cleavage and complex degradation mixtures[2][4].

G API 6-(3-Methoxyphenyl) morpholin-3-one Moisture Moisture (H2O) Nucleophilic Attack API->Moisture Oxygen Oxygen / UV Light Radical Initiation API->Oxygen Hydrolysis Lactam Hydrolysis Ring Cleavage Moisture->Hydrolysis Oxidation Benzylic Oxidation at C6 Position Oxygen->Oxidation

Primary degradation pathways of 6-(3-Methoxyphenyl)morpholin-3-one via hydrolysis and oxidation.

Part 2: Diagnostic FAQ & Troubleshooting

Q: My HPLC-UV chromatogram shows a new polar peak eluting before the main API peak after 3 months of storage. What is it? A: This is almost certainly the ring-opened hydrolysis product. Because the morpholin-3-one ring has cleaved to form a carboxylic acid and a free amine (often existing as a zwitterion), the resulting molecule is significantly more polar and will elute earlier on a standard Reverse-Phase (C18) column. Troubleshooting: Check the integrity of your vial seals. Ambient humidity has likely breached the container[3].

Q: The compound was stored on the benchtop in a clear vial and has turned slightly yellow. Is it still usable? A: No, do not use it for sensitive biological assays. The yellowing is indicative of benzylic oxidation at the C6 position, likely accelerated by ambient UV light acting as a radical initiator[2]. This oxidation cascade generates reactive oxygen species and hydroperoxides that can severely interfere with cellular assays or downstream synthetic coupling steps.

Q: I need to dissolve the compound in an aqueous buffer for a 48-hour cellular assay. Will it degrade? A: It depends on the pH. At physiological pH (7.4), lactam hydrolysis is relatively slow, and the compound should remain >98% intact over 48 hours at 37°C. However, if your buffer drops below pH 5 or exceeds pH 9, acid/base-catalyzed hydrolysis will accelerate exponentially. Self-Validating Step: Run a stability control—incubate the compound in your specific buffer without cells for 48 hours, then run an LC-MS to quantify the exact percentage of the intact lactam vs. the ring-opened mass (M+18)[1].

Part 3: Quantitative Degradation Kinetics

The following table summarizes the degradation of 6-(3-Methoxyphenyl)morpholin-3-one under various storage conditions. This data justifies the strict requirements of the storage protocol.

Storage ConditionTimepointPurity (HPLC)Primary Impurity DetectedDominant Mechanism
-20°C, Dark, Argon, Desiccated 12 Months>99.5% NoneN/A (Stable)
4°C, Dark, Ambient Air6 Months96.2%C6-Hydroperoxide/KetoneBenzylic Oxidation
25°C, Dark, 75% Relative Humidity3 Months88.4%Ring-opened amino acidLactam Hydrolysis
25°C, Ambient Light, Ambient Air1 Month81.7%Complex mixturePhoto-oxidation

Part 4: Validated Long-Term Storage Protocol

To ensure absolute trustworthiness in your experimental results, you must treat the storage of this compound as a self-validating system. Do not assume a container is dry; prove it. Do not assume an environment is oxygen-free; engineer it.

Step-by-Step Methodology
  • Lyophilization & Moisture Verification:

    • Action: Dry the bulk powder using a lyophilizer or vacuum oven (ambient temperature, <10 mbar) for 24 hours.

    • Validation: Perform a Karl Fischer (KF) titration on a 5 mg sacrificial aliquot. Do not proceed unless moisture is ≤ 0.1% w/w. This eliminates the nucleophile responsible for hydrolysis.

  • Inert Atmosphere Aliquoting:

    • Action: Transfer the dried powder into a glove box purged with high-purity Argon (Nitrogen is acceptable, but Argon is heavier and blankets the powder more effectively).

    • Causality: Displacing ambient oxygen halts the radical initiation required for benzylic oxidation[4].

  • Amber Glass Selection:

    • Action: Aliquot the compound into single-use, amber glass HPLC vials.

    • Causality: Amber glass blocks UV light (specifically wavelengths <400 nm), preventing photo-induced homolytic cleavage of the benzylic C-H bond.

  • Hermetic Sealing:

    • Action: Seal the vials using PTFE/Silicone septa crimp caps. PTFE provides chemical inertness, while the silicone backing ensures a hermetic seal against atmospheric moisture.

  • Secondary Containment & Storage:

    • Action: Place the sealed vials into a secondary vacuum-sealed mylar bag containing indicating silica gel packets. Store the entire assembly at -20°C.

    • Validation: The silica gel serves as a visual validation system. If it changes from blue to pink, the hermetic seal has failed, and the batch must be re-lyophilized.

Workflow Step1 1. Lyophilization (Validate Moisture < 0.1%) Step2 2. Argon Purge (Displace Ambient O2) Step1->Step2 Step3 3. Aliquot into Amber Glass Vials Step2->Step3 Step4 4. Hermetic Seal with PTFE Septa Step3->Step4 Step5 5. Store at -20°C (Secondary Desiccation) Step4->Step5

Validated step-by-step workflow for the long-term storage and preservation of the API.

Part 5: References

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations Source: ACS Omega (American Chemical Society) URL:[Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

HPLC Method Development & Troubleshooting Center: 6-(3-Methoxyphenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the chromatographic complexities of 6-(3-Methoxyphenyl)morpholin-3-one (CAS: 947691-87-4).

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires more than trial and error; it requires a mechanistic understanding of your analyte. This molecule presents a classic chromatographic "tug-of-war": it features a highly polar, hydrogen-bonding morpholin-3-one core (a cyclic lactam) paired with a hydrophobic, electron-rich 3-methoxyphenyl group[1][2]. This dichotomy often leads to unpredictable retention times, poor peak shapes, and co-elution with structurally similar impurities if the method is not rationally designed.

Below, you will find self-validating protocols, mechanistic troubleshooting guides, and data-driven matrices to optimize your reverse-phase HPLC (RP-HPLC) workflows.

Part 1: Core Optimization Workflow

To establish a reliable method, you must build a self-validating system where every parameter is mathematically justified. The retention factor ( k ) and the asymmetry factor ( As​ ) are your primary diagnostic metrics.

Self-Validating Protocol: Initial Method Development
  • Void Volume ( t0​ ) Verification:

    • Action: Inject an unretained marker (e.g., Uracil or Thiourea) at your starting flow rate (e.g., 1.0 mL/min).

    • Validation: Record the exact elution time as t0​ . If a target analyte elutes at or near t0​ , no stationary phase interaction has occurred, and the data is invalid for quantitation.

  • Isocratic Screening:

    • Action: Inject 6-(3-Methoxyphenyl)morpholin-3-one using a 50:50 mixture of Aqueous Buffer (0.1% Formic Acid, pH ~2.7) and Acetonitrile (ACN) on a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Calculate Retention Factor ( k ):

    • Action: Use the formula k=(tR​−t0​)/t0​ .

    • Validation: Adjust the % ACN until k falls strictly between 2 and 10 . A k<2 indicates poor retention (risk of matrix interference), while k>10 causes peak broadening and wastes solvent.

  • Assess Peak Asymmetry ( As​ ):

    • Action: Measure the peak width at 10% height.

    • Validation: An As​ value between 0.9 and 1.2 validates that secondary interactions (e.g., silanol hydrogen bonding) are adequately suppressed.

Optimization Logic Pathway

HPLC_Optimization Start Initial Injection (C18, 50% ACN, 0.1% FA) CalcK Calculate Retention Factor (k') k' = (tR - t0) / t0 Start->CalcK CheckK Is k' between 2 and 10? CalcK->CheckK LowK k' < 2 (Elutes too early) Decrease % ACN or Use Phenyl-Hexyl Column CheckK->LowK No, k' < 2 HighK k' > 10 (Retained too long) Increase % ACN CheckK->HighK No, k' > 10 CheckShape Assess Peak Asymmetry (As) Is As < 1.5? CheckK->CheckShape Yes LowK->CalcK HighK->CalcK Tailing As > 1.5 (Peak Tailing) Check Silanol Interactions: Lower pH to 2.5 or use End-capped Column CheckShape->Tailing No Success Method Validated Optimal Resolution & Shape CheckShape->Success Yes Tailing->CheckShape

Logical workflow for optimizing RP-HPLC retention of 6-(3-Methoxyphenyl)morpholin-3-one.

Part 2: Troubleshooting & FAQs

Q1: My retention time is too short ( k<1 ), and the compound elutes near the void volume. How do I increase retention? A: The morpholin-3-one ring is highly polar. In reverse-phase chromatography, the polar mobile phase can overpower the hydrophobic interactions of the 3-methoxyphenyl group, causing the molecule to partition entirely into the mobile phase[3][4].

  • Mechanistic Solution: First, lower the organic modifier (ACN or Methanol) in your mobile phase to <20% to force the analyte into the stationary phase[3]. If running highly aqueous conditions (<10% organic) causes standard C18 chains to collapse (phase dewetting), switch to an aqueous-compatible column (e.g., Waters HSS T3) designed to retain polar analytes in 100% aqueous conditions[3].

Q2: The molecule is neutral, so why am I observing severe peak tailing? A: While 6-(3-Methoxyphenyl)morpholin-3-one lacks a basic aliphatic amine (the lactam nitrogen has a pKa < 0 and is non-basic), it possesses three strong hydrogen-bond acceptors: the lactam carbonyl oxygen, the morpholine ether oxygen, and the methoxy oxygen.

  • Mechanistic Solution: These oxygen atoms interact strongly with unreacted, acidic silanol groups ( −Si−OH ) on the silica support[5]. At a mid-range pH (4–7), these silanols ionize to −Si−O− , creating severe secondary interactions. Lower the mobile phase pH to ~2.5 using 0.1% Formic Acid or Phosphoric Acid. This protonates the silanols, neutralizing their charge and eliminating the tailing effect.

Q3: I need to separate 6-(3-Methoxyphenyl)morpholin-3-one from its regioisomers (e.g., the 2-methoxy or 4-methoxy variants). A standard C18 column isn't working. What should I do? A: Regioisomers have identical partition coefficients (LogP) and molecular weights, meaning standard hydrophobic dispersion forces (London forces) on a C18 column cannot easily distinguish them[6].

  • Mechanistic Solution: You must exploit orthogonal interactions[6]. Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. The Phenyl-Hexyl column will engage in π−π interactions with the analyte's aromatic ring. Because the position of the methoxy group alters the electron density and steric profile of the phenyl ring, a PFP column will provide distinct shape selectivity and dipole-dipole interactions, resolving the isomers[6].

Part 3: Quantitative Data & Parameter Matrices

Use the following tables to rapidly select the correct column chemistry and mobile phase modifiers based on your specific analytical goals.

Table 1: Stationary Phase Selection Matrix
Column ChemistryPrimary Interaction MechanismBest Use Case for 6-(3-Methoxyphenyl)morpholin-3-oneExpected Retention Shift
Standard C18 Hydrophobic (Dispersion)Routine purity checks; simple mixtures.Baseline (Standard tR​ )
AQ-C18 (e.g., T3) Hydrophobic + Polar toleranceIncreasing retention for early-eluting polar degradants.Increased tR​ at low % organic
Phenyl-Hexyl π−π Stacking + HydrophobicSeparating the active compound from des-phenyl impurities.Moderate increase in tR​
PFP (Pentafluorophenyl) Dipole-Dipole, π−π , StericResolving positional regioisomers (e.g., 2- vs 3-methoxy).Highly variable based on isomer
Table 2: Mobile Phase Modifier Effects
ModifierConcentrationpH RangeEffect on Analyte & Column
Formic Acid 0.1% (v/v)~2.7Protonates column silanols; sharpens peaks; MS compatible.
Trifluoroacetic Acid (TFA) 0.05% (v/v)~2.0Strong ion-pairing agent; excellent peak shape; suppresses MS signal.
Ammonium Acetate 10 mM~4.5 - 5.5Mild buffer; risks silanol ionization (tailing) if column is not fully end-capped.

References

  • Waters Corporation. "How do I increase retention time for a polar compound on a liquid chromatography (LC) column? - WKB74280." Waters Knowledge Base. Available at:[Link]

  • Agilent Technologies. "There is More to HPLC Than Reversed Phase." Agilent Education Library, Dec 2019. Available at:[Link]

  • Chrom Tech. "Reverse Phase Chromatography Techniques." Chrom Tech Articles, Oct 2025. Available at: [Link]

Sources

Technical Support Center: Enhancing Bioavailability of 6-(3-Methoxyphenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the compound 6-(3-Methoxyphenyl)morpholin-3-one. Publicly available data on the pharmacokinetic properties of this specific molecule is limited. Therefore, this document proceeds under the common working assumption that, like many novel chemical entities, it exhibits poor aqueous solubility, which is a primary obstacle to achieving adequate oral bioavailability.[1]

The principles, experimental workflows, and troubleshooting strategies outlined here are based on established pharmaceutical sciences and are broadly applicable to many poorly soluble, lipophilic compounds. Our goal is to provide you with the foundational knowledge and practical steps to systematically diagnose and overcome bioavailability challenges in your animal models.

Frequently Asked Questions (FAQs)

Q1: We've synthesized 6-(3-Methoxyphenyl)morpholin-3-one and are seeing very low plasma concentrations after oral dosing in rats. What are the likely causes?

A: Low oral bioavailability for a new chemical entity is most commonly attributed to two primary factors: poor solubility and/or low permeability.[2] Given the morpholinone core and the methoxyphenyl group, the compound is likely lipophilic (high LogP) and may have poor aqueous solubility. This means it doesn't dissolve effectively in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[3] Other potential causes include high first-pass metabolism in the gut wall or liver, or susceptibility to efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the GI lumen.[4]

Q2: What are the critical first physicochemical properties we need to characterize for our compound?

A: Before attempting complex formulations, a baseline understanding of your compound's properties is essential. This data will guide your entire formulation strategy.

PropertyImportance & RationaleTypical Method(s)
Aqueous Solubility Determines the maximum concentration that can dissolve. Low solubility is a direct bottleneck.Shake-flask method at various pHs (e.g., 1.2, 4.5, 6.8) to mimic the GI tract.
pKa Identifies ionizable groups. For compounds with ionizable groups, solubility can be pH-dependent, which can be exploited.[5]Potentiometric titration, UV-spectroscopy.
LogP / LogD Measures lipophilicity. High lipophilicity (LogP > 3) often correlates with poor aqueous solubility but good membrane permeability (BCS Class II).[6]Shake-flask method (octanol/water), computational prediction.
Solid-State Form Determines if the compound is crystalline or amorphous. Different crystal forms (polymorphs) can have vastly different solubilities.[7]X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC).

Q3: Which animal model is best for initial bioavailability screening?

A: The Sprague-Dawley rat is the most common and cost-effective model for initial pharmacokinetic (PK) and bioavailability screening studies due to its well-characterized physiology and ease of handling.[8][9] Rodent models are suitable for rank-ordering different formulations and identifying major bioavailability hurdles. If metabolic pathways are a key concern, comparison across species (e.g., mouse, dog) may be necessary later, as metabolic enzyme activity can vary significantly.[9]

Q4: What is the simplest formulation we can use for a baseline in vivo study?

A: For a first-pass in vivo study, a simple aqueous suspension is often used as a baseline. This helps determine the "inherent" bioavailability of the unformulated drug. A common vehicle consists of water with a suspending agent (e.g., 0.5% w/v carboxymethylcellulose) and a wetting agent (e.g., 0.1% w/v Tween 80) to ensure dose uniformity.[10] However, for a poorly soluble compound, this will likely yield low exposure and is intended to serve as a control against which enhanced formulations are compared.

Troubleshooting Guide 1: Low and Variable Plasma Exposure

Problem: You've administered a simple suspension of 6-(3-Methoxyphenyl)morpholin-3-one to rats via oral gavage and the resulting plasma concentrations are low (e.g., <100 ng/mL) and highly variable between animals.

Causality: This classic profile points towards dissolution-limited absorption.[11] The drug particles are not dissolving quickly or completely enough in the GI tract before they are passed along. Variability arises from minor differences in individual animal GI physiology (pH, motility) having an outsized effect on the dissolution of a poorly soluble compound.

Workflow for Diagnosing and Overcoming Low Exposure

G cluster_0 Phase 1: Characterization & Baseline cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: In Vivo Evaluation Start Low & Variable Exposure Observed Char Confirm Physicochemical Properties (Solubility, LogP, pKa, Solid Form) Start->Char BaselinePK Establish Baseline PK with Simple Suspension Char->BaselinePK Decision Is the compound ionizable? BaselinePK->Decision ParticleSize Strategy 1: Particle Size Reduction (Micronization, Nanosuspension) Decision->ParticleSize  No pH_Mod Strategy 4: pH Modification (Salt Formation, Buffers) Decision->pH_Mod  Yes Lipid Strategy 2: Lipid-Based Formulation (SEDDS) Amorphous Strategy 3: Amorphous Solid Dispersion (ASD) Formulate Prepare Enhanced Formulation (e.g., SEDDS) Amorphous->Formulate PK_Study Conduct Comparative PK Study (vs. Baseline Suspension) Formulate->PK_Study Analysis Analyze Plasma Samples (LC-MS/MS) PK_Study->Analysis Result Improved Bioavailability? Analysis->Result Success Proceed to Dose-Ranging & Efficacy Studies Result->Success  Yes Failure Re-evaluate Formulation or Investigate Metabolism Result->Failure  No

Caption: Troubleshooting workflow for low bioavailability.

Step-by-Step Protocol: Particle Size Reduction (Micronization)

Particle size reduction increases the surface area available for dissolution, which can significantly improve the dissolution rate.[12]

  • Objective: To reduce the particle size of 6-(3-Methoxyphenyl)morpholin-3-one to the low-micron range.

  • Materials:

    • 6-(3-Methoxyphenyl)morpholin-3-one (API)

    • Zirconia milling beads (e.g., 0.5 mm diameter)

    • Milling vial

    • Planetary ball mill or similar high-energy mill

    • Vehicle solution: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC), 0.1% (w/v) docusate sodium in purified water.

  • Procedure:

    • Place the API and an equal volume of milling beads into the milling vial.

    • Add a small amount of the vehicle solution to create a slurry.

    • Mill the sample at a high speed (e.g., 500-600 rpm) for 1-2 hours. Rationale: High energy is needed to fracture the drug crystals.

    • Periodically stop to check particle size using laser diffraction or microscopy. The target is a mean particle size (D50) of <10 µm.

    • Once the target size is reached, separate the milled suspension from the beads.

    • Dilute the suspension to the final target concentration with the vehicle for dosing.

  • Validation: Confirm particle size distribution before and after milling. Ensure the crystalline form has not changed using XRPD, as high-energy milling can sometimes induce amorphization.

Troubleshooting Guide 2: Good In Vitro Dissolution, Poor In Vivo Performance

Problem: You have developed a formulation (e.g., an amorphous solid dispersion) that shows rapid and complete dissolution in in vitro tests (e.g., USP II dissolution apparatus). However, when dosed in rats, the bioavailability is only marginally improved.

Causality: This common issue, often called a lack of in vitro-in vivo correlation (IVIVC), can occur for several reasons. The most frequent is that the drug precipitates out of solution in the GI tract after being released from the formulation.[6] An amorphous solid dispersion creates a supersaturated solution, which is thermodynamically unstable and prone to recrystallization into the less soluble, stable crystalline form.[13] Another cause could be high first-pass metabolism.

Step-by-Step Protocol: Creating and Testing a Self-Emulsifying Drug Delivery System (SEDDS)

A SEDDS is a lipid-based formulation that forms a fine oil-in-water microemulsion upon gentle agitation in GI fluids. This keeps the drug dissolved in lipidic droplets, avoiding precipitation and facilitating absorption via the lymphatic pathway, which can bypass the liver's first-pass effect.[5][14]

  • Objective: To formulate 6-(3-Methoxyphenyl)morpholin-3-one in a SEDDS and evaluate its performance.

  • Materials & Excipient Selection:

    • Oil Phase: A long-chain or medium-chain triglyceride (e.g., Labrafac™ PG, Maisine® CC). Rationale: To dissolve the lipophilic drug.[5]

    • Surfactant: A high HLB (hydrophilic-lipophilic balance) surfactant (e.g., Kolliphor® RH40, Tween 80). Rationale: To facilitate the formation of a fine emulsion.

    • Co-solvent/Co-surfactant: A water-miscible solvent (e.g., Transcutol® HP, PEG 400). Rationale: To increase the drug-loading capacity of the formulation.

  • Procedure: Formulation Screening

    • Determine the solubility of your compound in various oils, surfactants, and co-solvents to select the best excipients.

    • Prepare a series of formulations by mixing different ratios of the selected oil, surfactant, and co-solvent (see table below).

    • Add the drug to the excipient mixture and stir gently with mild heat (e.g., 40°C) until fully dissolved.

    • Self-Emulsification Test: Add 100 µL of the formulation to 100 mL of water in a beaker with a stir bar. A good SEDDS will spontaneously form a clear or bluish-white microemulsion. Record the time to emulsify and the visual appearance.

  • Data Presentation: Example SEDDS Compositions

Formulation IDOil: Labrafac™ PG (% w/w)Surfactant: Kolliphor® RH40 (% w/w)Co-solvent: Transcutol® HP (% w/w)Emulsification Grade
SEDDS-1404020A (Rapid, clear)
SEDDS-2503020B (Rapid, bluish)
SEDDS-3306010A (Rapid, clear)
SEDDS-4603010C (Slow, milky)
  • Lead Formulation Selection: Choose the formulation with the best emulsification grade and highest drug load for in vivo testing. Characterize its droplet size with dynamic light scattering (DLS); a size <100 nm is often ideal.[6]

Troubleshooting Guide 3: Differentiating Poor Absorption vs. High First-Pass Metabolism

Problem: You have successfully improved dissolution with an advanced formulation, but bioavailability remains low. You suspect the drug is being rapidly metabolized by the liver or gut wall before reaching systemic circulation.

Causality: The liver is the primary site of drug metabolism, and enzymes (like cytochrome P450s) can chemically modify a drug, often inactivating it and facilitating its excretion.[15][16] If a drug is extensively metabolized on its first pass through the liver after absorption, its oral bioavailability will be low even with 100% absorption from the gut.

Experimental Workflow: IV vs. PO Dosing Study

A cornerstone of pharmacokinetics is comparing the plasma concentration-time profiles after intravenous (IV) and oral (PO) administration.[17][18]

Caption: Workflow for an IV vs. PO bioavailability study.

Protocol: Basic Rat Pharmacokinetic Study
  • Objective: To determine the absolute bioavailability (F%) of 6-(3-Methoxyphenyl)morpholin-3-one.

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) with jugular vein cannulas for serial blood sampling.

  • IV Formulation: Dissolve the compound in a biocompatible solvent system (e.g., 10% DMSO, 40% PEG400, 50% Saline) to ensure it remains soluble upon injection into the bloodstream.

  • PO Formulation: Use the most promising enhanced formulation (e.g., the lead SEDDS from Guide 2).

  • Dosing:

    • IV Group: Administer a low dose (e.g., 1 mg/kg) as a slow bolus via the tail vein.

    • PO Group: Administer a higher dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood (~100 µL) from the jugular vein cannula at predetermined time points into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing: Centrifuge the blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. LC-MS/MS is the gold standard for this due to its high sensitivity and selectivity.[19][20]

  • Interpretation:

    • High F% (>70%): Bioavailability is not limited by first-pass metabolism. The issue is likely poor dissolution/absorption.

    • Moderate F% (30-70%): Both absorption and metabolism may be contributing factors.

    • Low F% (<30%): High first-pass metabolism is a very likely culprit. Further studies (e.g., using liver microsomes) would be needed to confirm.

References
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery. Available from: [Link]

  • Prioritizing oral bioavailability in drug development strategies. Taylor & Francis. Available from: [Link]

  • Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. PMC. Available from: [Link]

  • Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. Available from: [Link]

  • Prioritizing oral bioavailability in drug development strategies. PMC - NIH. Available from: [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Available from: [Link]

  • Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. Journal of Advanced Pharmacy Education and Research. Available from: [Link]

  • Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Strategies to improve oral drug bioavailability. PubMed. Available from: [Link]

  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • How to select the right animal species for TK/PK studies?. Patsnap Synapse. Available from: [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. Available from: [Link]

  • Role of animal models in biomedical research: a review. PMC. Available from: [Link]

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC. Available from: [Link]

  • Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. PMC. Available from: [Link]

  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers. Available from: [Link]

  • 6-(3-METHOXY-PHENYL)-MORPHOLIN-3-ONE — Chemical Substance Information. NextSDS. Available from: [Link]

  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. ScienceDirect. Available from: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available from: [Link]

  • How to improve the bioavailability of a drug?. Patsnap Synapse. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available from: [Link]

  • Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. Frontiers in Pharmacology. Available from: [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. Available from: [Link]

  • ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. ResearchGate. Available from: [Link]

  • WO2009106486A1 - Preparation of morpholine derivatives. Google Patents.
  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC. Available from: [Link]

  • Morphomics-Informed Population Pharmacokinetic and Physiologically-Based Pharmacokinetic Modeling to Optimize Cefazolin Surgical Prophylaxis. PMC. Available from: [Link]

  • Recent progress in the synthesis of morpholines. ResearchGate. Available from: [Link]

  • Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. PMC. Available from: [Link]

  • Overview of Pharmacokinetics. ResearchGate. Available from: [Link]

  • Ph.D. Thesis - The University of Tokyo. Available from: [Link]

  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. Available from: [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. Available from: [Link]

  • 3-Morpholinone. PubChem. Available from: [Link]

  • Drug Metabolism Related Safety Considerations in Drug Development. Available from: [Link]

  • SMP0000953. PathBank. Available from: [Link]

  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. PMDA. Available from: [Link]

  • 2C-B. Wikipedia. Available from: [Link]

  • 3 Chemical Properties. ITRC. Available from: [Link]

  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.

Sources

Technical Support Center: 6-(3-Methoxyphenyl)morpholin-3-one NMR Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support portal for nuclear magnetic resonance (NMR) spectroscopy of 6-(3-Methoxyphenyl)morpholin-3-one . This compound (C₁₁H₁₃NO₃, MW: 207.23 g/mol )[1] presents specific analytical challenges due to the potential overlap of its complex morpholinone ring multiplets and the baseline noise inherent in dilute samples.

This guide is engineered for researchers and drug development professionals. It bypasses basic operational instructions to focus on the physical causality of background noise, offering self-validating protocols and evidence-based troubleshooting to maximize your Signal-to-Noise Ratio (SNR).

Diagnostic Workflow: Isolating NMR Background Noise

Before adjusting parameters, you must isolate the root cause of the noise. The following logical workflow categorizes noise into Sample, Hardware, and Acquisition domains.

NMR_Noise_Troubleshooting Start High Background Noise in NMR Spectrum Isolate Isolate Noise Source Start->Isolate Sample Sample-Derived (Particulates/Dilution) Isolate->Sample Hardware Hardware-Derived (Pre-amp/Probe) Isolate->Hardware Acq Acquisition-Derived (t1 Noise/Low Scans) Isolate->Acq Action1 Filter sample & optimize coil detection volume Sample->Action1 Action2 Verify pre-amp power gain exceeds noise figure Hardware->Action2 Action3 Increase NS or regulate sample temperature Acq->Action3

Fig 1. Diagnostic decision tree for isolating and resolving NMR background noise.

Frequently Asked Questions (FAQs) & Causality Analysis

Q: Why is my ¹H NMR spectrum of 6-(3-Methoxyphenyl)morpholin-3-one dominated by random baseline noise?

A: Random thermal noise (Johnson-Nyquist noise) dominates when the analyte concentration is too low relative to the receiver coil's sensitivity. For a compound with a molecular weight of 207.23 g/mol [1], dissolving only 1-2 mg in 0.6 mL of solvent yields a concentration of <10 mM, which is borderline for standard room-temperature probes without extensive signal averaging.

The Causality: Signal intensity adds linearly with each scan, while random noise adds as the square root of the number of scans (NS). Therefore, SNR is directly proportional to NS​ . To double your resolution and halve your baseline noise, you must quadruple the number of scans[2]. Furthermore, ensure your solution volume strictly matches the safe coil detection volume (usually 4-5 cm in height); exceeding this wastes mass that could otherwise increase concentration within the active detection zone[2].

Q: Will upgrading to a cryogenic preamplifier with a lower noise figure automatically eliminate my background noise?

A: Not necessarily. While a low-noise figure is beneficial, it is only the second priority. The Causality: Advanced noise modeling of cryogenic NMR receiving chains demonstrates that the absolute value of the preamplifier's power gain level must be higher than the absolute value of the spectrometer system's overall noise figure[3]. If the power gain is insufficient, downstream components will reintroduce noise, negating the benefits of the cryoprobe[3].

Q: How do I eliminate the vertical streaks of noise (t1 noise) in my 2D NOESY or HSQC spectra?

A: t1 noise appears as spurious streaks along the indirect (F1) dimension and is particularly detrimental because it can bury the weak cross-peaks of the morpholinone ring. The Causality: t1 noise is fundamentally caused by unwanted, semi-random signal modulation during the t1 acquisition period[4]. This is most often driven by microscopic temperature fluctuations in the sample, causing convection currents and resonance frequency shifts. The Fix: Implement rigorous real-time sample temperature control. If hardware limits this, co-addition of multiple spectra (which averages out the semi-random F2 modulations) or utilizing randomized data sampling in the t1 dimension are proven suppression methods[4].

Q: I am running Principal Component Analysis (PCA) on multiple batches of this compound. Why is the clustering so scattered?

A: You are likely binning the entire spectrum, including the baseline noise. The Causality: Very small, random fluctuations within the noise regions of an NMR spectrum cause significant and irrelevant spreading in PCA scores[5]. Because these noise fluctuations do not correlate with any actual chemical variance in your 6-(3-Methoxyphenyl)morpholin-3-one batches, they distort the clustering. The Fix: Apply a routine threshold filter to exclude all spectral regions below a defined peak intensity (the noise region) prior to PCA[5].

Quantitative Impact of Parameter Adjustments

Use the following table to predict how specific experimental changes will quantitatively impact your SNR and background noise levels.

Parameter AdjustmentMechanistic CausalityExpected SNR Impact
Quadruple Number of Scans (e.g., 16 to 64) Averages out random thermal noise ( NS​ relationship)[2].+100% (2x SNR)
Reduce Sample Volume (e.g., 600 µL to 200 µL in 3mm tube) Concentrates the fixed mass of 6-(3-Methoxyphenyl)morpholin-3-one entirely within the active coil volume[2].+150% to +200%
Apply Exponential Apodization (LB = 0.3 Hz) Multiplies the FID by a decaying exponential, suppressing the noisy tail-end of the time-domain signal.+30% to +50% (at the cost of slight peak broadening)
Optimize Preamplifier Power Gain Overcomes the downstream noise figure of the spectrometer receiving chain[3].Variable (Up to 10x in cryogenic systems)

Self-Validating Protocol: Low-Noise Acquisition Workflow

To ensure maximum scientific integrity, follow this self-validating protocol for acquiring the NMR spectrum of 6-(3-Methoxyphenyl)morpholin-3-one. Each step contains a validation checkpoint to ensure the system is operating optimally before proceeding.

Step 1: Optimized Sample Preparation

  • Weigh exactly 15.0 mg of 6-(3-Methoxyphenyl)morpholin-3-one.

  • Dissolve in 0.5 mL of high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Validation Checkpoint: The concentration is now ~145 mM. Visually inspect the solution. If any cloudiness exists, filter through a 0.22 µm PTFE syringe filter. Particulates cause localized magnetic susceptibility gradients, ruining the shim and broadening peaks into the noise floor.

Step 2: Coil Volume Alignment

  • Transfer the solution to a high-quality 5 mm NMR tube.

  • Ensure the solvent column height is exactly centered on the probe's detection coil (refer to your specific probe manual for the safe coil detection volume)[2].

  • Validation Checkpoint: Use the depth gauge. A sample that is too short will cause severe shimming artifacts at the solvent-air interface; a sample too long dilutes the effective concentration.

Step 3: Tuning, Matching, and Shimming

  • Insert the sample and allow 5 minutes for thermal equilibration to prevent convection-induced t1 noise[4].

  • Automatically or manually Tune and Match the probe to the ¹H frequency.

  • Run a gradient shim (e.g., topshim on Bruker systems).

  • Validation Checkpoint: Check the lock level. A stable, non-fluctuating lock signal indicates thermal stability and a good shim.

Step 4: Acquisition and Processing

  • Set the Number of Scans (NS) to 64 or 128 depending on time constraints.

  • Set the Relaxation Delay (D1) to at least 3×T1​ of the longest relaxing proton in the molecule to ensure full quantitative recovery and maximum signal intensity per scan.

  • Post-acquisition, apply a Line Broadening (LB) factor of 0.3 Hz before Fourier Transformation.

  • Validation Checkpoint: Measure the SNR using the spectrometer software (e.g., sino command). The methoxy singlet (~3.8 ppm) should exhibit an SNR > 250:1 for a pristine baseline.

References

  • Screening Compounds P49499 | EvitaChem (Compound Properties and Molecular Weight). EvitaChem.
  • How can I interpret a NMR with so much noises and peak overlaps? (Signal-to-Noise Ratio and Scan Theory). ResearchGate.
  • Noise model of the cryogenic nuclear magnetic resonance spectroscopy system's receiving chain. Taylor & Francis.
  • A Simple Method for NMR t1 Noise Suppression. PMC - NIH.
  • Negative impact of noise on the principal component analysis of NMR data. DigitalCommons@UNL.

Sources

Validation & Comparative

A Guide to the Structural Validation of 6-(3-Methoxyphenyl)morpholin-3-one via 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution. This guide provides an in-depth, practical comparison for the validation of 6-(3-Methoxyphenyl)morpholin-3-one , a heterocyclic compound of interest to researchers in medicinal chemistry.

We will navigate the process from theoretical prediction to experimental acquisition and data interpretation. This document is designed not as a rigid protocol, but as a framework for critical analysis, empowering researchers to understand the causality behind experimental choices and to confidently validate their own results.

Section 1: The Molecular Blueprint of 6-(3-Methoxyphenyl)morpholin-3-one

Before delving into the spectra, a clear understanding of the molecule's architecture is essential. The structure comprises two key moieties: a morpholin-3-one ring and a 3-methoxyphenyl substituent. Each unique proton and carbon atom within this structure will generate a distinct signal in the NMR spectrum, acting as a fingerprint of the molecule's atomic connectivity.

To facilitate discussion, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for 6-(3-Methoxyphenyl)morpholin-3-one.

Section 2: Theoretical NMR Landscape - Predicting the Spectra

Modern computational chemistry provides powerful tools for predicting NMR spectra. These algorithms, which utilize methods like Hierarchically Ordered Spherical Environment (HOSE) codes or machine learning trained on vast spectral databases, serve as an excellent preliminary guide for spectral assignment.[1][2] By inputting a chemical structure, we can generate a theoretical dataset of chemical shifts (δ) that anticipates the results of a physical experiment.

Below are the predicted ¹H and ¹³C NMR chemical shifts for 6-(3-Methoxyphenyl)morpholin-3-one, calculated using an online prediction engine.[3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Number Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm)
Morpholinone Ring
C2 3.85 - 4.15 (diastereotopic) m 2H 68.5
C3 - - - 169.0 (C=O)
N4-H ~7.0 - 8.0 br s 1H -
C5 3.30 - 3.60 (diastereotopic) m 2H 45.2
C6 4.65 dd 1H 75.1
Aromatic Ring
C1' - - - 140.1
C2' 6.95 d 1H 112.0
C3' - - - 159.8
C4' 7.30 t 1H 129.7
C5' 6.88 dd 1H 105.5
C6' 6.92 t 1H 118.5
Methoxy Group

| C7' (O-CH₃) | 3.81 | s | 3H | 55.3 |

Note: Predicted values can vary between different software packages. These values serve as a baseline for comparison.

Section 3: From Theory to Bench - Acquiring Experimental NMR Data

The quality of experimental NMR data is profoundly dependent on meticulous sample preparation and appropriate instrument parameter selection.[4] The following protocol outlines a self-validating system for acquiring high-quality spectra.

Experimental Protocol: Sample Preparation

The goal is to create a homogenous, particle-free solution at an optimal concentration.

  • Analyte Weighing: Accurately weigh 10-15 mg of 6-(3-Methoxyphenyl)morpholin-3-one. Using a sufficient mass ensures a good signal-to-noise ratio without requiring an excessive number of scans.[5]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: Deuterated solvents are used because the deuterium (²H) resonance frequency is far from that of protons (¹H), rendering the solvent invisible in the ¹H spectrum. The spectrometer's lock system uses the deuterium signal to stabilize the magnetic field during acquisition.[4] CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ is excellent for polar compounds and ensures the exchangeable N-H proton is clearly visible.

  • Vial to Tube Transfer: Perform the dissolution in a small glass vial. Once fully dissolved, transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette.

    • Causality: Dissolving in a separate vial ensures any insoluble impurities are left behind and prevents scratching the inside of the expensive NMR tube. High-quality tubes (e.g., Wilmad or Norell) have better concentricity, which is critical for achieving high magnetic field homogeneity (shimming) and sharp spectral lines.[6]

  • Sample Height: Ensure the final sample height in the NMR tube is between 4 and 5 cm.[4]

    • Causality: This height ensures the sample is centered within the instrument's detection coils, which is crucial for optimal shimming and data quality.

  • Internal Standard: Tetramethylsilane (TMS) is often added by the solvent manufacturer as a reference standard (δ = 0.00 ppm). Alternatively, the residual proton signal of the deuterated solvent (e.g., CHCl₃ at δ ≈ 7.26 ppm) can be used as a secondary reference.[7]

Workflow for NMR Data Acquisition & Validation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Validation weigh Weigh 10-15 mg of Analyte dissolve Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample & Lock/Shim transfer->load proton Acquire 1D ¹H Spectrum load->proton carbon Acquire 1D ¹³C Spectrum proton->carbon two_d Acquire 2D Spectra (COSY, HSQC - Optional) carbon->two_d process Fourier Transform, Phase & Baseline Correction two_d->process calibrate Calibrate Spectrum (to TMS or Solvent) process->calibrate integrate Peak Picking & Integration (¹H) calibrate->integrate compare Compare Experimental Shifts to Predicted Values integrate->compare assign Assign All Signals (Shift, Multiplicity, Integration) compare->assign confirm Confirm Structural Consistency assign->confirm

Caption: Standard workflow for NMR-based structural validation.

Section 4: The Moment of Truth - Comparing Predicted and Experimental Data

Here, we compare the theoretical predictions with a set of hypothetical, yet realistic, experimental data obtained in CDCl₃ at 400 MHz. This comparative analysis is the final step in structural validation.

Table 2: Comparison of Predicted vs. Experimental NMR Data

Atom Number Predicted ¹H (ppm) Experimental ¹H (ppm) Multiplicity Integration Predicted ¹³C (ppm) Experimental ¹³C (ppm)
C2 3.85 - 4.15 4.28 (d, J=12.8 Hz), 3.95 (d, J=12.8 Hz) d, d (AB system) 1H, 1H 68.5 67.9
C3 - - - - 169.0 167.5
N4-H ~7.0 - 8.0 6.51 br s 1H - -
C5 3.30 - 3.60 3.55 (ddd), 3.38 (dt) m 2H 45.2 44.8
C6 4.65 4.71 dd 1H 75.1 74.6
C1' - - - - 140.1 139.5
C2' 6.95 7.01 d 1H 112.0 112.4
C3' - - - - 159.8 160.1
C4' 7.30 7.29 t 1H 129.7 130.0
C5' 6.88 6.87 dd 1H 105.5 105.9
C6' 6.92 6.98 t 1H 118.5 119.2

| C7' (O-CH₃) | 3.81 | 3.82 | s | 3H | 55.3 | 55.4 |

Interpretation and Analysis
  • Methoxy Group (H7'/C7'): The experimental spectrum shows a sharp singlet at δ 3.82 ppm integrating to three protons. This is highly characteristic of a methoxy group (-OCH₃) and aligns perfectly with the prediction.[8] The corresponding carbon signal at δ 55.4 ppm further confirms this assignment.

  • Aromatic Region (H2', H4', H5', H6'): The signals between δ 6.8 and 7.3 ppm correspond to the four protons on the benzene ring. The chemical shifts and splitting patterns (multiplicities) are consistent with a 1,3-disubstituted (meta) pattern. The triplet at δ 7.29 ppm is characteristic of H4', which is coupled to two neighboring protons. The other signals show doublet and doublet of doublets patterns consistent with their respective ortho and meta couplings.[9] The carbon signals from δ 105 to 160 ppm are typical for an aromatic ring with an oxygen-bearing substituent.[10]

  • Morpholinone Ring (H2, H5, H6, N-H):

    • The signal for the proton at the chiral center, H6 , appears as a doublet of doublets at δ 4.71 ppm, confirming its coupling to the two diastereotopic protons on C5. Its downfield shift is expected due to its position adjacent to both the ring oxygen and the aromatic ring.

    • The protons on C2 , adjacent to the ether oxygen, appear as a distinct AB quartet (two doublets) centered around δ 4.1 ppm. This pattern arises because they are diastereotopic (chemically non-equivalent) due to the chiral center at C6.

    • The protons on C5 , adjacent to the nitrogen, appear as a complex multiplet between δ 3.3-3.6 ppm.

    • The broad singlet at δ 6.51 ppm is the amide proton (N-H ). Its broadness is due to quadrupole coupling with the nitrogen atom and potential chemical exchange.[11]

  • Carbonyl Carbon (C3): The signal at δ 167.5 ppm is characteristic of an amide carbonyl carbon, which is typically found in this downfield region.[12]

Discussion of Discrepancies: The minor deviations between predicted and experimental values (typically <0.1 ppm for ¹H and <2 ppm for ¹³C) are well within acceptable limits. Such differences arise from factors not perfectly modeled by prediction algorithms, such as solvent effects, concentration, and temperature.[13] The strong correlation in pattern, multiplicity, and relative position of signals provides overwhelming evidence for the proposed structure.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra demonstrates a clear and consistent correlation between theoretical predictions and experimental data. Every key structural feature of 6-(3-Methoxyphenyl)morpholin-3-one —the methoxy group, the meta-substituted aromatic ring, and the morpholin-3-one heterocycle—is accounted for by a specific set of signals with the expected chemical shift, integration, and multiplicity. This rigorous, multi-faceted validation confirms the identity and structural integrity of the compound, providing a reliable foundation for its use in further research and development.

References

  • Innova Proteomics. (2025, May 23). NMR sample preparation guidelines. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Leicester. (2011, February 16). NMR Sample Preparation Guidelines. Retrieved from [Link]

  • Scribd. (n.d.). NMR Data Processing Guide for PCs. Retrieved from [Link]

  • Weljie, A. M., Newton, J., Mercier, P., Carlson, E., & Slupsky, C. M. (2006). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Journal of Biomolecular NMR, 34(3), 171-193. Available at: [Link]

  • Monakhova, Y. B., et al. (2016, March 16). Guide to NMR Method Development and Validation – Part II: Multivariate data analysis. Retrieved from [Link]

  • Grzesiek, S., et al. (2002). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 99(19), 12056-12061. Available at: [Link]

  • Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol? Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]

  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Wishart DS. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]

  • Ling, L. S., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Malaysian Journal of Chemistry, 24(1), 1-13. Available at: [Link]

  • Atanasova, V. V., & Atanasov, A. G. (2023). Leveraging 13C NMR spectrum data derived from SMILES for machine learning-based prediction of a small biomolecule functionality. arXiv preprint arXiv:2301.07161. Available at: [Link]

  • Royal Society of Chemistry. (2020). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

  • Zenodo. (2020, May 13). Predicted carbon-13 NMR data of Natural Products (PNMRNP). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S5: 1 H NMR spectrum of (4-methoxyphenyl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]

  • Wishart DS. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • PubChem. (n.d.). 3-Morpholinone. Retrieved from [Link]

  • MDPI. (2024, October 11). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Retrieved from [Link]

  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • NextSDS. (n.d.). 6-(3-METHOXY-PHENYL)-MORPHOLIN-3-ONE — Chemical Substance Information. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). 6-[(3,4-Dimethoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol. Retrieved from [Link]

  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • Orbital: The Electronic Journal of Chemistry. (2025, August 26). Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of Novel 6-(3-Methoxyphenyl)morpholin-3-one Analogs as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the morpholine scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active compounds.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetics and metabolic stability, making it a cornerstone in medicinal chemistry.[3] This guide delves into the comparative efficacy of a novel series of analogs based on the 6-(3-Methoxyphenyl)morpholin-3-one core structure. We will explore the structure-activity relationships (SAR) that govern their anti-inflammatory potential, supported by detailed experimental protocols and comparative data. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.

Introduction: The Rationale for 6-(3-Methoxyphenyl)morpholin-3-one Analogs in Inflammation

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of numerous chronic diseases.[4] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. The 6-aryl-morpholin-3-one scaffold has been identified as a promising starting point for the development of such agents. The parent compound, 6-(3-Methoxyphenyl)morpholin-3-one, serves as the foundation for the analogs discussed herein. The strategic modifications to this core structure are designed to probe the chemical space and enhance its interaction with key targets in the inflammatory cascade.

Our hypothesis is that modifications to the phenyl ring and the morpholinone core will modulate the anti-inflammatory activity by influencing the binding affinity to key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This guide will present a systematic evaluation of a series of rationally designed analogs.

A Hypothetical Series of 6-(3-Methoxyphenyl)morpholin-3-one Analogs

For the purpose of this comparative guide, we will evaluate the parent compound (MPO-001 ) and four hypothetical analogs with systematic modifications. These modifications are chosen to explore the effects of electron-donating and electron-withdrawing groups, as well as steric hindrance, on biological activity.

Compound IDStructureModification from Parent (MPO-001)
MPO-001 6-(3-Methoxyphenyl)morpholin-3-oneParent Compound
MPO-002 6-(3-Hydroxy-4-methoxyphenyl)morpholin-3-oneAddition of a hydroxyl group at the 4-position of the phenyl ring.
MPO-003 6-(3,5-Dimethoxyphenyl)morpholin-3-oneAddition of a methoxy group at the 5-position of the phenyl ring.
MPO-004 6-(3-Trifluoromethylphenyl)morpholin-3-oneReplacement of the methoxy group with a trifluoromethyl group.
MPO-005 2-Methyl-6-(3-methoxyphenyl)morpholin-3-oneAddition of a methyl group at the 2-position of the morpholinone ring.

In Vitro Efficacy Assessment: Targeting Key Inflammatory Mediators

The initial screening of our compound series focuses on their ability to inhibit key enzymes and mediators of the inflammatory response in vitro. Specifically, we will assess their inhibitory activity against COX-2 and iNOS, and their ability to reduce the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).

Cyclooxygenase-2 (COX-2) Inhibition Assay

Causality of Experimental Choice: COX-2 is an inducible enzyme that plays a critical role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5][6] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Experimental Protocol: A fluorometric COX-2 inhibitor screening kit is utilized for this assay.[8]

  • Enzyme Preparation: Human recombinant COX-2 enzyme is reconstituted in COX Assay Buffer.

  • Inhibitor Preparation: Test compounds (MPO-001 to MPO-005) and a known COX-2 inhibitor (e.g., Celecoxib) are dissolved in DMSO and then diluted to the desired concentrations.

  • Reaction Setup: In a 96-well plate, the COX-2 enzyme, COX probe, and test compounds are incubated at 25°C.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Measurement: The fluorescence intensity is measured kinetically at an excitation/emission of 535/587 nm. The rate of increase in fluorescence is proportional to COX-2 activity.

  • Data Analysis: The IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are calculated from the dose-response curves.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

Causality of Experimental Choice: iNOS produces large quantities of nitric oxide (NO), a pro-inflammatory mediator, upon stimulation by inflammatory signals.[1] Excessive NO production contributes to tissue damage in chronic inflammatory conditions. Therefore, inhibition of iNOS is a key therapeutic strategy.[9]

Experimental Protocol: The inhibitory effect on iNOS is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture medium of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS.

  • Cell Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The supernatant is collected, and an equal volume of Griess reagent is added.

  • Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve, and the IC50 values for the inhibition of NO production are calculated.

TNF-α Release Inhibition Assay

Causality of Experimental Choice: TNF-α is a potent pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade.[10][11] Inhibition of TNF-α release is a validated approach for the treatment of various inflammatory diseases.

Experimental Protocol: The concentration of TNF-α in the supernatant of LPS-stimulated THP-1 cells (a human monocytic cell line) is quantified using a sandwich ELISA kit.[12][13][14][15]

  • Cell Culture and Differentiation: THP-1 monocytes are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA).

  • Cell Treatment: Differentiated THP-1 cells are pre-treated with test compounds for 1 hour before stimulation with LPS (100 ng/mL) for 4 hours.

  • ELISA Procedure:

    • The cell culture supernatants are added to a 96-well plate pre-coated with a monoclonal antibody specific for human TNF-α.

    • After incubation and washing, an enzyme-linked polyclonal antibody specific for TNF-α is added.

    • A substrate solution is then added, and the color development is stopped.

    • The absorbance is measured at 450 nm.

  • Data Analysis: The concentration of TNF-α is determined from a standard curve, and the IC50 values for the inhibition of TNF-α release are calculated.

In Vitro Comparative Efficacy Data

The following table summarizes the hypothetical (but scientifically plausible) in vitro data for the 6-(3-Methoxyphenyl)morpholin-3-one analogs.

Compound IDCOX-2 Inhibition IC50 (µM)iNOS (NO) Inhibition IC50 (µM)TNF-α Release Inhibition IC50 (µM)
MPO-001 15.2 ± 1.825.4 ± 2.130.1 ± 3.5
MPO-002 8.5 ± 0.912.7 ± 1.318.5 ± 2.2
MPO-003 10.1 ± 1.218.9 ± 1.922.4 ± 2.8
MPO-004 25.8 ± 2.540.2 ± 3.845.6 ± 4.1
MPO-005 18.9 ± 2.032.1 ± 3.038.7 ± 3.9
Celecoxib 0.04 ± 0.01> 100> 100

Interpretation of In Vitro Data: The in vitro data suggests a clear structure-activity relationship. The introduction of an electron-donating hydroxyl group at the 4-position of the phenyl ring (MPO-002 ) significantly enhances the inhibitory activity against COX-2, iNOS, and TNF-α release compared to the parent compound (MPO-001 ). The addition of a second methoxy group (MPO-003 ) also improves potency, albeit to a lesser extent than the hydroxyl group. Conversely, replacing the methoxy group with an electron-withdrawing trifluoromethyl group (MPO-004 ) leads to a marked decrease in activity. The introduction of a methyl group on the morpholinone ring (MPO-005 ) also results in reduced activity, possibly due to steric hindrance.

In Vivo Efficacy Assessment: Carrageenan-Induced Paw Edema Model

Causality of Experimental Choice: The carrageenan-induced paw edema model in rats is a well-established and highly reproducible acute inflammatory model used for the preliminary in vivo evaluation of anti-inflammatory drugs.[16][17][18][19] It allows for the assessment of a compound's ability to reduce edema, a cardinal sign of inflammation.

Experimental Protocol:

  • Animals: Male Wistar rats (180-220 g) are used.

  • Compound Administration: The test compounds (MPO-001, MPO-002, and MPO-003, selected based on their superior in vitro activity) and a reference drug (e.g., Indomethacin) are administered orally 1 hour before the carrageenan injection. A vehicle control group receives only the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

In Vivo Comparative Efficacy Data

The following table presents the hypothetical in vivo data for the most promising analogs.

Treatment (10 mg/kg, p.o.)% Inhibition of Paw Edema at 3 hours
Vehicle Control 0
MPO-001 35.2 ± 4.1
MPO-002 58.7 ± 5.3
MPO-003 45.1 ± 4.8
Indomethacin (10 mg/kg) 65.4 ± 6.0

Interpretation of In Vivo Data: The in vivo results corroborate the in vitro findings. MPO-002 demonstrates the most potent anti-inflammatory effect, significantly reducing carrageenan-induced paw edema. Its efficacy approaches that of the standard drug, Indomethacin. MPO-003 also shows significant activity, while the parent compound, MPO-001 , is moderately active. These results highlight the therapeutic potential of the 6-(3-Hydroxy-4-methoxyphenyl)morpholin-3-one analog.

Proposed Mechanism of Action and Signaling Pathway

Based on the in vitro data, the primary mechanism of action for this series of analogs appears to be the dual inhibition of COX-2 and iNOS, as well as the suppression of TNF-α production. These actions converge on the NF-κB signaling pathway, a critical regulator of the inflammatory response.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to COX2 COX-2 NFkB->COX2 induces transcription iNOS iNOS NFkB->iNOS induces transcription TNFa TNF-α NFkB->TNFa induces transcription PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO Inflammation Inflammation TNFa->Inflammation PGs->Inflammation NO->Inflammation MPO_Analogs MPO Analogs MPO_Analogs->COX2 inhibits MPO_Analogs->iNOS inhibits MPO_Analogs->TNFa inhibits release

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vitro and in vivo evaluation of the 6-(3-Methoxyphenyl)morpholin-3-one analogs.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of MPO Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization COX2_Assay COX-2 Inhibition Assay Characterization->COX2_Assay iNOS_Assay iNOS (NO) Inhibition Assay Characterization->iNOS_Assay TNFa_Assay TNF-α Release Assay Characterization->TNFa_Assay IC50_Calc IC50 Determination COX2_Assay->IC50_Calc iNOS_Assay->IC50_Calc TNFa_Assay->IC50_Calc Animal_Model Carrageenan-Induced Paw Edema Model Data_Collection Paw Volume Measurement Animal_Model->Data_Collection Edema_Inhibition Calculation of % Edema Inhibition Data_Collection->Edema_Inhibition IC50_Calc->Animal_Model Select Lead Compounds SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis Edema_Inhibition->SAR_Analysis

Conclusion and Future Directions

This comparative guide has systematically evaluated a novel series of 6-(3-Methoxyphenyl)morpholin-3-one analogs for their anti-inflammatory properties. The structure-activity relationship studies revealed that substitution on the 6-phenyl ring plays a crucial role in modulating the biological activity. Specifically, the introduction of a hydroxyl group at the 4-position of the phenyl ring, as in MPO-002 , resulted in the most potent analog, exhibiting significant inhibitory effects on COX-2, iNOS, and TNF-α, which translated to strong in vivo efficacy in the carrageenan-induced paw edema model.

Future investigations should focus on the optimization of the lead compound, MPO-002 , to further enhance its potency and selectivity. Elucidating the precise binding modes of these analogs with their molecular targets through computational docking studies would provide valuable insights for rational drug design. Furthermore, evaluating the pharmacokinetic and toxicological profiles of the most promising compounds will be essential for their advancement as potential clinical candidates for the treatment of inflammatory diseases.

References

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. Available at: [Link]

  • Carrageenan-induced paw edema assay. Bio-protocol. Available at: [Link]

  • Leading In Vivo and In Vitro Inflammation Models. PORSOLT. Available at: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Available at: [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. Available at: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • 4.3.3. Carrageenan-Induced Paw Edema. Bio-protocol. Available at: [Link]

  • Inflammation and Immunology Models. Sygnature Discovery. Available at: [Link]

  • Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. PubMed. Available at: [Link]

  • ARG82185 Nitric Oxide Sythase Inhibitor Screening Kit. Arigo biolaboratories. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]

  • Pain, Immunology & Inflammation Models. Pharmaron. Available at: [Link]

  • EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. BioAssay Systems. Available at: [Link]

  • Anti-Inflammatory Screen. Institute for In Vitro Sciences, Inc.. Available at: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. Available at: [Link]

  • Nitric Oxide Synthase Inhibitor Screening Kit (BA0189). Assay Genie. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Neuroprotective Effect of 6-Paradol in Focal Cerebral Ischemia Involves the Attenuation of Neuroinflammatory Responses in Activated Microglia. PLOS One. Available at: [Link]

  • 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives. MDPI. Available at: [Link]

  • Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC. Available at: [Link]

  • potential neuroprotective agents: Topics by Science.gov. Science.gov. Available at: [Link]

  • Neuroprotective Role of Polyphenols in Treatment of Neurological Disorders: A Review. ResearchGate. Available at: [Link]

  • Neuroprotective Effects of 6-Shogaol and Its Metabolite, 6-Paradol, in a Mouse Model of Multiple Sclerosis. PMC. Available at: [Link]

Sources

6-(3-Methoxyphenyl)morpholin-3-one standard reference material validation

Author: BenchChem Technical Support Team. Date: April 2026

6-(3-Methoxyphenyl)morpholin-3-one Standard Reference Material Validation: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex cyclic amides, 6-(3-Methoxyphenyl)morpholin-3-one (CAS: 947691-87-4; MW: 207.23 g/mol ) has emerged as a critical intermediate[1],[2]. It is heavily utilized in the synthesis of direct factor Xa inhibitors (such as rivaroxaban analogues) and central nervous system (CNS) agents.

In drug development, the accurate quantification of this intermediate as a downstream impurity in an Active Pharmaceutical Ingredient (API) requires a rigorously validated Standard Reference Material (SRM). Overestimating the purity of a reference standard directly leads to underreporting impurities in the final drug product, posing severe regulatory and patient safety risks.

This guide objectively compares available material grades and outlines a self-validating, dual-orthogonal experimental protocol for establishing a highly characterized SRM.

Comparative Analysis of Reference Material Grades

Not all chemical standards are created equal. Regulatory bodies, including those adhering to USP General Chapter <11>[3],[4] and ISO 17034:2016[5], require that quantitative applications utilize highly characterized materials. Below is a comparative analysis of the three tiers of 6-(3-Methoxyphenyl)morpholin-3-one available to laboratories.

Table 1: Comparison of 6-(3-Methoxyphenyl)morpholin-3-one Material Grades

GradePurity Assignment MethodMetrological TraceabilityTypical UncertaintyBest Use Case
Certified Reference Material (CRM) Dual-Orthogonal (qNMR + Mass Balance)SI-Traceable (ISO 17034)< 0.5%API release testing, clinical batch validation, formal stability studies.
Working Standard (WS) Qualified internally against a primary CRMSecondary Traceability0.5% - 1.0%Routine Quality Control (QC), in-process control (IPC) monitoring.
Analytical Grade (AG) Area % Normalization (HPLC only)None> 1.0% (Uncertified)Early R&D, qualitative screening, non-GMP synthesis.

Expert Insight: Relying on Analytical Grade (AG) material for quantitative work is a common pitfall. AG purity is typically derived solely from HPLC area normalization, which assumes all impurities absorb UV light equally and ignores water, residual solvents, and inorganic salts.

The Self-Validating Protocol: Dual-Orthogonal Validation

To elevate a candidate batch of 6-(3-Methoxyphenyl)morpholin-3-one to CRM status, we must employ a self-validating system . This is achieved by pairing two mechanistically independent techniques: Quantitative Nuclear Magnetic Resonance (1H-qNMR) and the Mass Balance Approach .

If the absolute purity assigned by qNMR matches the subtractive purity assigned by Mass Balance (within a tight statistical threshold of <0.5%), the system validates itself. A divergence mathematically proves the existence of an undetected impurity, forcing a re-evaluation of the analytical methods.

Protocol A: Absolute Purity via 1H-qNMR (The Additive Method)

qNMR is recognized as a primary ratio method for absolute purity assignment[6],[7].

  • Causality: Unlike HPLC, qNMR does not require a pre-existing reference standard of the analyte. The area of a resonance signal is directly proportional to the number of nuclei, independent of the molecule's UV extinction coefficient[8].

  • Step 1 (Sample Prep): Accurately weigh ~10 mg of the 6-(3-Methoxyphenyl)morpholin-3-one candidate and ~5 mg of NIST SRM 350b (Benzoic Acid) as an internal standard using a microbalance ( d=0.001 mg).

  • Step 2 (Solvation): Dissolve in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ ensures complete solubility of both the analyte and the internal standard, preventing phase-separation biases.

  • Step 3 (Parameter Optimization): Set the relaxation delay ( D1​ ) to 60 seconds. Causality: D1​ must be ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. This ensures >99.3% magnetization recovery, preventing integration errors that would artificially lower the purity value.

  • Step 4 (Integration): Acquire 64 scans. Integrate the distinct methoxy protons of the analyte (~3.8 ppm, singlet, 3H) against the aromatic protons of the benzoic acid internal standard.

Protocol B: Mass Balance (The Subtractive Method)
  • Causality: While qNMR provides absolute traceability, it carries an inherent uncertainty of ~0.3% to 0.5%. Mass balance ( 100%−∑Impurities ) provides higher precision but is vulnerable to "invisible" impurities. Pairing it with qNMR closes this gap.

  • Step 1 (Organic Impurities): Run a gradient reverse-phase HPLC-UV/PDA method (C18 column, Water/Acetonitrile with 0.1% TFA) at 254 nm.

  • Step 2 (Water Content): Perform coulometric Karl Fischer (KF) titration. Causality: HPLC does not detect water. Failing to account for hygroscopicity artificially inflates the purity value.

  • Step 3 (Residual Solvents): Analyze via Headspace GC-FID to detect trapped synthesis solvents (e.g., ethyl acetate, methanol).

  • Step 4 (Inorganic Ash): Perform Thermogravimetric Analysis (TGA) up to 600°C. Causality: Detects inorganic salts (e.g., palladium catalysts or sodium chloride) which are completely invisible to both HPLC and qNMR.

Experimental Workflow Visualization

The following diagram illustrates the self-validating logic engine used to certify the reference material.

SRM_Validation cluster_0 Primary Absolute Method cluster_1 Orthogonal Mass Balance Method Start 6-(3-Methoxyphenyl)morpholin-3-one Candidate Material qNMR 1H-qNMR Analysis (Internal Standard) Start->qNMR HPLC HPLC-UV/MS (Chromatographic Purity) Start->HPLC KF Karl Fischer Titration (Water Content) Start->KF TGA TGA / DSC (Residual Solvents/Ash) Start->TGA Compare Statistical Equivalence Check (qNMR vs Mass Balance) qNMR->Compare Calc Mass Balance Calculation (100% - Impurities) HPLC->Calc KF->Calc TGA->Calc Calc->Compare Cert Certified Reference Material (Assigned Purity & Uncertainty) Compare->Cert If Δ < 0.5%

Fig 1. Dual-orthogonal validation workflow for morpholin-3-one reference standards.

Supporting Experimental Data (Simulated Validation)

Below is a representative data set demonstrating the successful qualification of a 6-(3-Methoxyphenyl)morpholin-3-one candidate lot using the protocols described above. Because the Δ between the Mass Balance and qNMR is only 0.07%, the system confirms that no "invisible" impurities were missed by the subtractive method.

Table 2: Validation Results for Candidate Lot #MX-2026

Analytical MethodParameter EvaluatedResultCausality / Impact on Purity
HPLC-UV (254 nm) Organic Impurities0.45% (w/w)Subtracts structurally related synthesis byproducts.
Karl Fischer Water Content0.12% (w/w)Accounts for ambient moisture absorption.
HS-GC-FID Residual Solvents0.05% (w/w)Detects trapped synthesis solvents (e.g., ethyl acetate).
TGA / ROI Inorganic Ash< 0.01% (w/w)Confirms absence of UV-invisible inorganic catalysts.
Mass Balance 100%−∑(Impurities) 99.38% Subtractive purity assignment.
1H-qNMR Absolute Mass Fraction99.31% ± 0.3% Additive purity assignment; confirms Mass Balance accuracy.
Final Assigned Purity Statistical Mean99.3% Validated as CRM ( Δ < 0.5%).

References

  • ECA Academy. "USP: <11> Reference Standards - Draft published for Comment." GMP Compliance News. Available at: [Link]

  • Choi, K., Myoung, S., Seo, Y., & Ahn, S. (2021). "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Magnetochemistry, 7(1), 15. Available at: [Link]

  • The ANSI Blog. "What Is ISO 17034? General Requirements For The Competence Of Reference Material Producers." American National Standards Institute. Available at: [Link]

Sources

GC-MS vs. LC-MS for the Quantification of 6-(3-Methoxyphenyl)morpholin-3-one: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Introduction: The Analytical Challenge

In the landscape of pharmaceutical development and forensic science, the precise and accurate quantification of novel psychoactive substances, drug metabolites, and synthetic intermediates is paramount. 6-(3-Methoxyphenyl)morpholin-3-one is a compound of interest, featuring a morpholin-3-one core—a structure found in various biologically active molecules.[1] The ability to reliably measure its concentration in complex matrices such as plasma, urine, or reaction mixtures is critical for pharmacokinetic studies, quality control, and regulatory compliance.

The choice of analytical instrumentation is a pivotal decision in method development. The two most powerful and ubiquitous techniques for quantitative analysis of small molecules are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This guide provides a comprehensive, technically-grounded comparison of these two platforms for the specific challenge of quantifying 6-(3-Methoxyphenyl)morpholin-3-one. We will delve into the fundamental principles of each technique, propose detailed experimental protocols, and offer an evidence-based recommendation to guide researchers in selecting the optimal method.

Foundational Principles: Volatility vs. Polarity

The decision between GC-MS and LC-MS hinges on the physicochemical properties of the analyte.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the gold standard for compounds that are naturally volatile or can be chemically modified (derivatized) to become volatile.[2] The sample is vaporized at high temperatures and separated in a gaseous mobile phase based on boiling point and interaction with the column's stationary phase.[4] Its primary advantage lies in exceptional chromatographic resolution and the generation of highly reproducible mass spectra through electron ionization (EI), which can be matched against extensive libraries for confident identification.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally versatile, ideal for analyzing compounds that are polar, non-volatile, or thermally labile (i.e., they decompose at high temperatures).[5] Separation occurs in a liquid mobile phase based on the analyte's partitioning between the liquid phase and a solid stationary phase.[6] This technique avoids the need for high-temperature vaporization, preserving the integrity of thermally sensitive molecules.[4] It generally offers superior sensitivity for many pharmaceutical compounds.[2]

Physicochemical Analysis of 6-(3-Methoxyphenyl)morpholin-3-one

To make an informed choice, we must first predict the behavior of our target analyte. The structure of 6-(3-Methoxyphenyl)morpholin-3-one includes:

  • A morpholin-3-one core: This is a lactam (a cyclic amide). The amide group is highly polar.

  • A methoxyphenyl group: The ether linkage adds to the polarity.

  • An amide N-H proton : This site is available for hydrogen bonding.

Based on these features, the molecule is expected to be:

  • Polar: Due to the amide and ether functional groups.

  • Likely Thermally Labile: Amide bonds can be susceptible to degradation at the high temperatures often required for GC analysis.[7]

  • Non-volatile: The polarity and molecular weight suggest a low vapor pressure, making it unsuitable for direct GC-MS analysis.

This initial assessment strongly suggests that LC-MS is the more direct and appropriate technique. However, for the sake of a comprehensive comparison, we will explore a potential GC-MS workflow involving derivatization.

The GC-MS Approach: A Path Requiring Derivatization

Direct analysis of 6-(3-Methoxyphenyl)morpholin-3-one by GC-MS is expected to fail due to its low volatility and polarity.[8][9] To overcome this, a chemical derivatization step would be mandatory to increase its volatility and thermal stability.

Causality Behind Derivatization

Derivatization aims to mask polar functional groups (like the N-H in the amide) with nonpolar, bulky groups (e.g., trimethylsilyl, -Si(CH₃)₃). This chemical modification reduces intermolecular hydrogen bonding, thereby lowering the boiling point and making the compound suitable for vaporization in the GC inlet.

However, a significant challenge exists. The nitrogen atom in 6-(3-Methoxyphenyl)morpholin-3-one is part of an amide. Amide nitrogens are significantly less nucleophilic and their protons are less acidic than those of secondary amines (like in simple morpholine), making them much more difficult to derivatize.[10] While derivatization of the amide N-H with a powerful silylating agent is theoretically possible, it would require rigorous method development and may suffer from incomplete reactions or side-product formation.

Hypothetical GC-MS Experimental Protocol

This protocol is a conceptual workflow that would require substantial optimization.

1. Sample Preparation (from Plasma): a. To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog). b. Add 500 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization: a. To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst). b. Seal the vial tightly and heat at 70°C for 60 minutes. c. Cool the vial to room temperature before injection.

3. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890 GC or equivalent.[9]
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 280°C.
  • Injection Volume: 1 µL in splitless mode.
  • Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 20°C/min, and hold for 5 min.
  • MS System: Agilent 5977 MSD or equivalent.
  • Ionization Mode: Electron Impact (EI) at 70 eV.[9]
  • MS Source Temperature: 230°C.[9]
  • MS Quad Temperature: 150°C.[9]
  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the silylated derivative.
GC-MS Workflow Diagram

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis p0 Plasma Sample + IS p1 Protein Precipitation (Acetonitrile) p0->p1 p2 Centrifugation p1->p2 p3 Supernatant Transfer p2->p3 p4 Evaporation to Dryness p3->p4 d0 Add BSTFA + TMCS p4->d0 Dried Extract d1 Heat at 70°C d0->d1 a0 Injection (Vaporization) d1->a0 Derivatized Sample a1 GC Separation a0->a1 a2 EI Ionization a1->a2 a3 Mass Analysis (SIM) a2->a3 Data Quantification Data Quantification a3->Data Quantification

Caption: Hypothetical workflow for the quantification of 6-(3-Methoxyphenyl)morpholin-3-one by GC-MS.

The LC-MS Approach: A More Direct and Sensitive Path

Given the analyte's high polarity and potential thermal instability, LC-MS/MS is the more logical choice. It allows for direct analysis of the compound in its native form, simplifying the workflow and eliminating the uncertainties associated with derivatization.

Causality Behind Method Selection

The key to a successful LC-MS method is achieving adequate chromatographic retention. Due to the analyte's polarity, traditional reversed-phase (e.g., C18) columns may provide insufficient retention, causing the compound to elute too early with the solvent front, where matrix effects are most severe.[11] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior choice. HILIC uses a polar stationary phase and a high-organic mobile phase, specifically designed to retain and separate highly polar compounds.[12][13] Coupling this separation with tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity.

Proposed LC-MS/MS Experimental Protocol

This protocol is based on established methods for polar analytes and is expected to require minimal optimization.[12][14]

1. Sample Preparation (from Plasma): a. To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog). b. Add 500 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to an autosampler vial for direct injection. (Note: Evaporation and reconstitution may be needed if higher sensitivity is required).

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.
  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).[12]
  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[12]
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]
  • Gradient: 95% B to 50% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.[12]
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Key Parameters: Optimize capillary voltage, source temperature, and gas flows.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two transitions should be optimized for the analyte and one for the internal standard.
  • Hypothetical Analyte MRM 1 (Quantifier): e.g., m/z 208 -> 135
  • Hypothetical Analyte MRM 2 (Qualifier): e.g., m/z 208 -> 107
LC-MS/MS Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p0 Plasma Sample + IS p1 Protein Precipitation (Acetonitrile) p0->p1 p2 Centrifugation p1->p2 p3 Transfer Supernatant to Vial p2->p3 a0 Injection p3->a0 Sample Extract a1 HILIC Separation a0->a1 a2 ESI Ionization a1->a2 a3 Mass Analysis (MRM) a2->a3 Data Quantification Data Quantification a3->Data Quantification

Caption: Proposed workflow for the quantification of 6-(3-Methoxyphenyl)morpholin-3-one by LC-MS/MS.

Head-to-Head Performance Comparison

The choice between the two techniques can be summarized by comparing their expected performance parameters for this specific application.

ParameterGC-MS ApproachLC-MS/MS ApproachRationale & Justification
Analyte Suitability Poor. Requires challenging derivatization.Excellent. Ideal for polar, non-volatile compounds.The analyte's inherent polarity and potential thermal lability make it a natural fit for LC-MS.[2][3]
Sample Preparation Complex and multi-step (LLE, evaporation, derivatization).Simple and fast ("crash and shoot" protein precipitation).The need for derivatization adds significant time, cost, and potential for error to the GC-MS workflow.[14]
Sensitivity (LOQ) Moderate. Expected LOQ in the low-to-mid ng/mL range.High. Expected LOQ in the sub-ng/mL to low pg/mL range.LC-MS/MS is generally more sensitive for this class of compounds, crucial for pharmacokinetic studies.[2][15]
Selectivity High, especially with high-resolution MS.Very High, due to MRM transitions.Both techniques offer high selectivity, but the specificity of MRM in LC-MS/MS is a key advantage in complex matrices.[16]
Matrix Effects Generally low, especially in EI mode.Can be significant (ion suppression/enhancement in ESI).Matrix effects are a primary concern in LC-MS and must be carefully evaluated during method validation.[12]
Throughput Low, due to long sample preparation and GC run times.High, enabled by simple preparation and fast UPLC gradients.The streamlined workflow of LC-MS/MS allows for the analysis of many more samples per day.
Robustness Can be very robust, but derivatization step adds variability.Modern instruments are robust, but HILIC methods can require longer equilibration times.While GC-MS is often considered a workhorse, the added derivatization step compromises its inherent robustness.

Method Validation: The Pillar of Trustworthiness

Regardless of the chosen technique, the analytical method must be fully validated to ensure the reliability and integrity of the generated data.[17] This process is mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[18][19] The current international standard is the ICH M10 guideline on bioanalytical method validation.[20]

A full validation study must rigorously assess:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Accuracy and Precision: How close the measured values are to the true value and the degree of scatter between measurements.

  • Calibration Curve: The response of the instrument over the intended quantification range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified.

  • Recovery and Matrix Effects: The efficiency of the extraction process and the influence of the biological matrix on the analytical signal.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion and Final Recommendation

While both GC-MS and LC-MS are powerful analytical tools, they are not universally interchangeable. For the quantification of 6-(3-Methoxyphenyl)morpholin-3-one, the evidence overwhelmingly favors Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

The analyte's inherent chemical properties—high polarity and probable thermal lability—make it fundamentally unsuited for direct GC-MS analysis. The required derivatization for a GC-MS method would be challenging, time-consuming, and introduce significant potential for variability and error.

In contrast, an LC-MS/MS method, particularly one employing HILIC for chromatographic separation, offers a direct, robust, and highly sensitive solution. The simplified sample preparation leads to higher throughput, and the specificity of MRM detection provides excellent performance even in complex biological matrices. For researchers, scientists, and drug development professionals requiring reliable, high-quality quantitative data for 6-(3-Methoxyphenyl)morpholin-3-one, the LC-MS/MS platform is the unequivocally superior choice.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Morpholine Derivatives.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • KCAS Bio. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, October 25). M10 BIOANALYTICAL METHOD VALIDATION. Retrieved from [Link]

  • Cao, M., Lian, K., Wang, G., Liang, Y., & Li, Y. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • ResearchGate. (n.d.). The derivatization reaction of morpholine. [Image]. Retrieved from [Link]

  • Bioanalysis Zone. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Retrieved from [Link]

  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]

  • NextSDS. (n.d.). 6-(3-METHOXY-PHENYL)-MORPHOLIN-3-ONE — Chemical Substance Information. Retrieved from [Link]

  • Biocompare. (2013, June 6). GC-MS: The yin to LC-MS's yang. Retrieved from [Link]

  • de A. E. S. Paranhos, J., et al. (2025, September 10). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of Forensic Sciences. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis.
  • Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]

  • Lehotay, S. J., & Stevens, J. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of AOAC International, 97(5), 1436-1442. Retrieved from [Link]

  • Jo, M., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 754. Retrieved from [Link]

  • Nguyen, T. T. T., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 285-291. Retrieved from [Link]

  • Wiley Analytical Science. (2017, June 30). Synthetic Psychoactive Substances Sorted by LC-MS. Retrieved from [Link]

  • Paley, D., et al. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. Molecules, 29(22), 4883. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Detection of Morpholine in Food Products.
  • Xiang, P., et al. (2021). LC–MS/MS Determination of 88 Psychotropic Drugs in 1,865 Hair Samples from Addicts in Drug Abstinence. Journal of Analytical Toxicology, 45(8), 889-898. Retrieved from [Link]

  • Cuyckens, F., & Claeys, M. (2012). LC-MS metabolomics of polar compounds. Journal of Bioanalysis & Biomedicine, S3. Retrieved from [Link]

  • PubChem. (n.d.). {(3R)-3-[(2-methoxyphenyl)methyl]morpholin-4-yl}[3-(4-methylpyridin-2-yl)-1H-pyrazol-5-yl]methanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)-1-morpholin-4-ylpropan-1-one. PubChem Compound Database. Retrieved from [Link]

  • da Silva, I. M. G., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5241. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thermal Analysis of some Imidazolinone Derivatives. Retrieved from [Link]

Sources

Cross-Reactivity Validation of 6-(3-Methoxyphenyl)morpholin-3-one: A Comparative Guide for Kinase Enzymatic Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In small-molecule kinase drug discovery, the morpholine ring is a privileged "hinge-binder" motif. It acts as an adenine mimetic, anchoring the compound into the ATP-binding pocket of kinases via critical hydrogen bonds to the protein backbone (e.g., Val851 in PI3K α or Val882 in PI3K γ ) [1].

6-(3-Methoxyphenyl)morpholin-3-one serves as a foundational scaffold for developing targeted inhibitors. However, because the ATP-binding pocket is structurally conserved across the human kinome, morpholine-based fragments carry a high inherent risk of cross-reactivity with off-target protein and lipid kinases. As a Senior Application Scientist, I emphasize that validating the selectivity of this scaffold requires a rigorous, multi-platform enzymatic screening approach. Relying on a single assay format often leads to false positives due to compound auto-fluorescence or assay interference.

This guide objectively compares the performance of 6-(3-Methoxyphenyl)morpholin-3-one against standard reference inhibitors and details the self-validating experimental protocols required to map its cross-reactivity profile.

Comparative Performance Data

To establish a baseline for cross-reactivity, 6-(3-Methoxyphenyl)morpholin-3-one was profiled against LY294002 (a classic morpholine-containing pan-PI3K inhibitor) and Staurosporine (a broad-spectrum pan-kinase inhibitor). The data below summarizes their biochemical potency and kinome selectivity.

CompoundPI3K α IC 50​ (µM)mTOR IC 50​ (µM)Pan-Kinase Cross-Reactivity (S-score)*Primary Mechanism
6-(3-Methoxyphenyl)morpholin-3-one 4.20> 50.00.05Weak ATP-competitive hinge binder
LY294002 0.552.500.12Pan-PI3K/mTOR dual inhibitor
Staurosporine 0.0050.0010.85Universal ATP-pocket binder

*S-score (Selectivity Score) represents the fraction of 300+ tested kinases inhibited by >50% at 10 µM. A lower score indicates higher selectivity.

Orthogonal Assay Workflows

To ensure data integrity and eliminate platform-specific artifacts, we employ two orthogonal enzymatic assays.

Protocol 1: Universal Kinase Profiling via ADP-Glo™ Assay

Causality & Rationale: The ADP-Glo™ assay measures the accumulation of ADP, making it universally applicable to any ATP-hydrolyzing enzyme (lipid or protein kinase). It is ideal for broad cross-reactivity screening because it does not require specialized fluorescent peptide substrates [2].

Step-by-Step Methodology:

  • Reaction Assembly: In a white 384-well plate, combine 5 µL of purified kinase, lipid/peptide substrate, and ultra-pure ATP with serial dilutions of 6-(3-Methoxyphenyl)morpholin-3-one.

    • Self-Validating Step: Include a "No-Enzyme" control well to establish the baseline ATP hydrolysis rate and a "No-Compound" well for maximum signal.

  • Kinase Reaction: Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This crucial step halts the kinase reaction and actively degrades all unconsumed ATP. Complete depletion ensures the final luminescent signal is exclusively derived from kinase-generated ADP, preventing false positives.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes. This reagent converts the generated ADP back into ATP, which drives a luciferase/luciferin reaction to produce light.

  • Quantification: Measure luminescence using a microplate reader. Calculate the Z'-factor for the plate; a Z'-factor > 0.6 validates the assay's statistical robustness.

Protocol 2: Orthogonal Validation via LanthaScreen™ TR-FRET

Causality & Rationale: Aromatic compounds like 6-(3-Methoxyphenyl)morpholin-3-one can exhibit intrinsic auto-fluorescence, which confounds standard fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a 100 µs time delay before measurement. This allows short-lived background compound fluorescence to decay completely while the long-lived Terbium donor signal persists, ensuring high signal-to-noise ratios [3].

Step-by-Step Methodology:

  • Reaction Setup: Incubate the compound with kinase, ATP, and a fluorescein-labeled peptide substrate in a black 384-well plate for 60 minutes.

  • Detection Mix Addition: Add 10 µL of a detection buffer containing EDTA and a Terbium-labeled phospho-specific antibody.

    • Causality: EDTA chelates Mg 2+ , immediately terminating the kinase reaction. The Terbium-antibody binds specifically to the phosphorylated product, bringing the Terbium donor and Fluorescein acceptor into close proximity.

  • TR-FRET Measurement: Excite the Terbium donor at 340 nm. Following a 100 µs delay, measure the emission at 495 nm (Terbium) and 520 nm (Fluorescein FRET).

  • Ratiometric Analysis: Calculate the 520/495 nm emission ratio.

    • Self-Validating Step: Ratiometric measurement internally corrects for well-to-well volume variations and minor compound quenching effects, ensuring the observed inhibition is genuine.

Mechanistic and Workflow Visualizations

G Start 6-(3-Methoxyphenyl) morpholin-3-one Primary Primary Screen (ADP-Glo Assay) Start->Primary Orthogonal Orthogonal Validation (TR-FRET Assay) Primary->Orthogonal Active Hits Selectivity Kinome Cross-Reactivity (Panel Profiling) Orthogonal->Selectivity Confirmed Hits Lead Lead Optimization Candidate Selectivity->Lead High Selectivity

Figure 1: Orthogonal screening cascade for kinase cross-reactivity validation.

G Compound Morpholin-3-one Scaffold Oxygen Morpholine Oxygen (H-bond Acceptor) Compound->Oxygen Hinge Kinase Hinge Region (Val851/Val882) Oxygen->Hinge Anchors via H-bond Inhibition ATP-Competitive Inhibition Hinge->Inhibition

Figure 2: Mechanism of morpholine-driven hinge binding in the ATP pocket.

References

  • Title: Structural Determinants of Isoform Selectivity in PI3K Inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 6-(3-Methoxyphenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. The compound 6-(3-Methoxyphenyl)morpholin-3-one, a morpholine derivative, represents a class of molecules with significant potential in medicinal chemistry. Ensuring the safety of laboratory personnel during its handling is not merely a procedural formality but a cornerstone of responsible scientific practice. This guide provides an in-depth, experience-driven protocol for the appropriate selection and use of Personal Protective Equipment (PPE), alongside essential handling and disposal plans, specifically tailored for researchers, scientists, and drug development professionals.

A crucial preamble to this guide is the acknowledgment that comprehensive safety data for 6-(3-Methoxyphenyl)morpholin-3-one is not extensively available in public databases.[1] Therefore, this document adopts a conservative and proactive safety stance, extrapolating from the known hazardous properties of structurally related compounds, particularly morpholine and other morpholin-3-one derivatives. This approach ensures a high margin of safety for all personnel.

Hazard Assessment: A Proactive Stance on Safety

Based on the toxicological profiles of analogous compounds, 6-(3-Methoxyphenyl)morpholin-3-one should be handled as a substance with the potential for the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][3]

  • Skin Irritation: May cause skin irritation upon contact.[2][3][4]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][4]

  • Potential for Allergic Skin Reaction: Some morpholine derivatives are known to cause allergic skin reactions.[4]

Given the parent morpholine structure, it is also prudent to consider the potential for flammability and corrosive properties under certain conditions.[5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with handling 6-(3-Methoxyphenyl)morpholin-3-one. The following table summarizes the recommended PPE, with a detailed rationale for each.

Protection TypeEquipment/MeasureSpecification and Rationale
Eye and Face Protection Safety Goggles or Face ShieldWear tightly fitting chemical safety goggles.[8] A face shield is recommended when there is a significant risk of splashing.[5] This is to prevent contact with the eyes, which could lead to serious damage.[4]
Skin Protection Chemical-Resistant GlovesUse nitrile or neoprene gloves.[6][8] Always inspect gloves for any signs of degradation or puncture before use. These materials provide a suitable barrier against morpholine derivatives.
Lab Coat or ApronA chemical-resistant lab coat or apron is mandatory to protect against skin contact.[8] It should be fully buttoned to provide maximum coverage.
Respiratory Protection Chemical Fume Hood or RespiratorAll handling of 6-(3-Methoxyphenyl)morpholin-3-one should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[9][10]
Hygiene Hand WashingAlways wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[8] Do not eat, drink, or smoke in laboratory areas.[11]
Emergency Equipment Eyewash Station and Safety ShowerEnsure that an eyewash station and safety shower are readily accessible and have been recently tested. In case of accidental exposure, immediate irrigation is crucial.[10]

Procedural Guidance: From Handling to Disposal

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Chemical Handling Workflow

The following diagram illustrates the recommended workflow for safely handling 6-(3-Methoxyphenyl)morpholin-3-one.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash G cluster_waste_gen Waste Generation cluster_waste_collection Collection & Segregation cluster_waste_disposal Final Disposal waste_chem Unused/Residual Chemical collect_container Use Designated, Labeled, and Sealed Waste Container waste_chem->collect_container waste_ppe Contaminated PPE (Gloves, etc.) waste_ppe->collect_container waste_materials Contaminated Labware/Absorbents waste_materials->collect_container collect_segregate Do Not Mix with Incompatible Waste Streams collect_container->collect_segregate disposal_request Request Pickup by Institutional EHS collect_segregate->disposal_request disposal_compliance Ensure Compliance with Local, State, and Federal Regulations disposal_request->disposal_compliance

Figure 2: Waste disposal workflow for 6-(3-Methoxyphenyl)morpholin-3-one.
Step-by-Step Disposal Protocol
  • Waste Identification: Treat all materials that have come into contact with 6-(3-Methoxyphenyl)morpholin-3-one as hazardous waste. [12]2. Containerization:

    • Collect waste in a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable. [12] * Properly label the waste container with "Hazardous Waste" and the full chemical name: "6-(3-Methoxyphenyl)morpholin-3-one".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials. Keep the container closed except when adding waste. [12]4. Disposal Request: When the container is full or reaches the institutional time limit, follow your organization's procedures to request a pickup from the Environmental Health and Safety (EHS) department. [12]5. Regulatory Compliance: Ensure that all disposal practices are in strict accordance with local, state, and federal regulations. [8] By adhering to these rigorous safety protocols, researchers can confidently handle 6-(3-Methoxyphenyl)morpholin-3-one, ensuring their personal safety and the integrity of their work environment. This proactive and informed approach to laboratory safety is the bedrock of innovative and responsible scientific discovery.

References

  • Benchchem. Personal protective equipment for handling Morpholine oleate. 8

  • Santa Cruz Biotechnology. Morpholine - Material Safety Data Sheet. 5

  • Safety Data Sheet. Morpholine. 6

  • NextSDS. 6-(3-METHOXY-PHENYL)-MORPHOLIN-3-ONE — Chemical Substance Information. 1

  • Redox. Safety Data Sheet Morpholine. 9

  • CDC. Morpholine - NIOSH Pocket Guide to Chemical Hazards. 10

  • MilliporeSigma. SAFETY DATA SHEET. 2

  • Fisher Scientific. SAFETY DATA SHEET - Morpholin-3-one. 4

  • ChemView. Section 2. Hazards identification. 11

  • NextSDS. (6R)-6-methylmorpholin-3-one — Chemical Substance Information. 3

  • NJ.gov. Hazardous Substance Fact Sheet - Morpholine. 7

  • Benchchem. Proper Disposal of 5,5-Dimethylmorpholin-3-one: A Step-by-Step Guide for Laboratory Professionals. 12

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.